molecular formula C23H18O4 B12384093 FGFR1 inhibitor-11

FGFR1 inhibitor-11

Cat. No.: B12384093
M. Wt: 358.4 g/mol
InChI Key: MQULDLLQOGCFOW-UHFFFAOYSA-N
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Description

FGFR1 inhibitor-11 is a useful research compound. Its molecular formula is C23H18O4 and its molecular weight is 358.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C23H18O4

Molecular Weight

358.4 g/mol

IUPAC Name

3-[(2-hydroxyphenyl)methyl]-2-(4-methoxyphenyl)chromen-4-one

InChI

InChI=1S/C23H18O4/c1-26-17-12-10-15(11-13-17)23-19(14-16-6-2-4-8-20(16)24)22(25)18-7-3-5-9-21(18)27-23/h2-13,24H,14H2,1H3

InChI Key

MQULDLLQOGCFOW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C3O2)CC4=CC=CC=C4O

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Discovery and Synthesis of C11, a Selective FGFR1 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the discovery, synthesis, and biological evaluation of C11, a potent and selective inhibitor of Fibroblast Growth Factor Receptor 1 (FGFR1). This document is intended to serve as a technical guide, offering detailed data, experimental protocols, and visual representations of key biological pathways and processes to aid researchers in the field of oncology and drug discovery.

Introduction to FGFR1 Inhibition

The Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases plays a crucial role in cell proliferation, differentiation, migration, and angiogenesis. Dysregulation of FGFR signaling, particularly through amplification or mutation of the FGFR1 gene, is a known driver in a variety of human cancers, including breast, lung, and bladder cancer. Consequently, the development of small molecule inhibitors targeting FGFR1 has emerged as a promising therapeutic strategy. C11 is a novel, selective FGFR1 inhibitor with demonstrated anti-tumor and anti-angiogenic properties.[1] This guide will delve into the specifics of its discovery and synthesis, providing a valuable resource for the scientific community.

The Discovery of C11: A Potent and Selective Inhibitor

C11 was identified as a highly potent inhibitor of FGFR1 from a series of 1-oxo-1H-phenalene derivatives.[2] It exhibits a strong inhibitory activity against FGFR1 with an IC50 value of 19 nM.[1][2][3]

Kinase Selectivity Profile

A key attribute of a successful kinase inhibitor is its selectivity, which minimizes off-target effects. C11 has been shown to be highly selective for FGFR1. While it shows some activity against FGFR4 (IC50 = 84 nM), it displays no significant inhibition of other FGFR family members (FGFR2 and FGFR3) or a panel of 16 other receptor tyrosine kinases, including VEGFRs and PDGFRs, at concentrations up to 1 µM.[2]

Comparison with other Covalent FGFR1 Inhibitors

The field of FGFR1 inhibition has seen the development of several covalent inhibitors that irreversibly bind to the kinase. A comparison of the inhibitory potency of C11 with other notable covalent FGFR1 inhibitors is presented in Table 1.

InhibitorFGFR1 IC50 (nM)Reference(s)
C11 19 [1][2][3]
FIIN-19.2[4]
FIIN-23.1[5]
FIIN-313[5]
PRN13710.7[6]
Futibatinib (TAS-120)1.8

Synthesis of C11

A plausible synthetic approach, based on general organic chemistry principles for N-alkylation of similar heterocyclic compounds, is outlined below.

Postulated Synthesis Workflow

G cluster_0 Synthesis of C11 start Naphtho[1,8-ef]isoindole- 7,8,10(9H)-trione reagents Allyl bromide, Base (e.g., K2CO3), Solvent (e.g., DMF) start->reagents Reaction product C11 (9-allyl-naphtho[1,8-ef]isoindole- 7,8,10(9H)-trione) reagents->product Formation purification Purification (e.g., Column Chromatography) product->purification Isolation

Caption: Postulated workflow for the synthesis of C11.

FGFR1 Signaling Pathway and Mechanism of Action of C11

FGFR1 signaling is initiated by the binding of a fibroblast growth factor (FGF) ligand and a heparan sulfate proteoglycan (HSPG) co-receptor, leading to receptor dimerization and autophosphorylation of specific tyrosine residues in the kinase domain. This phosphorylation cascade activates several downstream signaling pathways, including the RAS-MAPK and PI3K-AKT pathways, which are critical for cell proliferation, survival, and migration.

C11 exerts its inhibitory effect by targeting the ATP-binding pocket of the FGFR1 kinase domain, thereby preventing its autophosphorylation and the subsequent activation of downstream signaling molecules.[2]

FGFR1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF FGFR1_dimer FGFR1 Dimer FGF->FGFR1_dimer Binds HSPG HSPG HSPG->FGFR1_dimer Co-receptor FRS2 FRS2 FGFR1_dimer->FRS2 Phosphorylates PLCg PLCγ FGFR1_dimer->PLCg Phosphorylates C11 C11 C11->FGFR1_dimer Inhibits Autophosphorylation GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K PI3K FRS2->PI3K RAS RAS GRB2_SOS->RAS AKT AKT PI3K->AKT RAF RAF RAS->RAF Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) AKT->Transcription MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription

Caption: FGFR1 signaling pathway and the inhibitory action of C11.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the evaluation of C11 and other FGFR1 inhibitors.

In Vitro FGFR1 Kinase Assay (Z'-LYTE™ Assay)

This protocol is adapted from a method used for the evaluation of the covalent FGFR inhibitor FIIN-1.[4]

Objective: To determine the in vitro inhibitory activity of a compound against recombinant FGFR1 kinase.

Materials:

  • Recombinant human FGFR1 kinase domain

  • Z'-LYTE™ Kinase Assay Kit - Tyr 6 Peptide (or a similar suitable substrate)

  • ATP

  • Test compound (e.g., C11) dissolved in DMSO

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Development Reagent

  • Stop Reagent

  • Microplate reader capable of fluorescence measurement

Procedure:

  • Prepare serial dilutions of the test compound in assay buffer.

  • In a 384-well plate, add the test compound dilutions.

  • Add the FGFR1 enzyme and the peptide substrate to the wells.

  • Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for FGFR1.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Add the Development Reagent to each well. This reagent contains proteases that will digest the unphosphorylated substrate.

  • Incubate to allow for the development reaction.

  • Add the Stop Reagent to terminate the development reaction.

  • Read the fluorescence on a microplate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based FGFR1 Phosphorylation Assay (Western Blot)

This protocol describes a general method to assess the inhibition of FGFR1 autophosphorylation in a cellular context.

Objective: To determine the effect of a test compound on the phosphorylation of FGFR1 in cells.

Materials:

  • Cancer cell line with known FGFR1 expression (e.g., MDA-MB-134)

  • Cell culture medium and supplements

  • Test compound (e.g., C11)

  • FGF ligand (e.g., bFGF) to stimulate FGFR1

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blot transfer system

  • Nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-FGFR1, anti-total-FGFR1, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in culture plates and allow them to adhere overnight.

  • Starve the cells in serum-free medium for a designated period (e.g., 12-24 hours) to reduce basal receptor phosphorylation.

  • Pre-treat the cells with various concentrations of the test compound for a specified time.

  • Stimulate the cells with an FGF ligand for a short period (e.g., 10-15 minutes) to induce FGFR1 phosphorylation.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the proteins to a membrane.

  • Block the membrane with blocking buffer.

  • Incubate the membrane with the primary antibody against phospho-FGFR1 overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe for total FGFR1 and a loading control (e.g., GAPDH) to ensure equal protein loading.

Cell Migration and Invasion Assays

These assays are crucial for evaluating the anti-metastatic potential of FGFR1 inhibitors.

Objective: To assess the effect of a test compound on the migratory and invasive capabilities of cancer cells.

Materials:

  • Transwell inserts (with or without Matrigel coating for invasion and migration assays, respectively)

  • Cancer cell line

  • Serum-free medium

  • Medium containing a chemoattractant (e.g., 10% FBS)

  • Test compound (e.g., C11)

  • Cotton swabs

  • Fixing and staining reagents (e.g., methanol and crystal violet)

  • Microscope

Procedure (Transwell Migration Assay):

  • Seed cancer cells in the upper chamber of the Transwell insert in serum-free medium containing the test compound.

  • Add medium with a chemoattractant to the lower chamber.

  • Incubate the plate for a period that allows for cell migration (e.g., 8-24 hours).

  • Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

  • Fix and stain the migrated cells on the lower surface of the membrane.

  • Count the number of migrated cells in several fields of view under a microscope.

Procedure (Transwell Invasion Assay): The procedure is similar to the migration assay, but the Transwell inserts are pre-coated with Matrigel, which serves as an artificial extracellular matrix that the cells must degrade and invade to move towards the chemoattractant.

Conclusion

C11 represents a significant advancement in the development of selective FGFR1 inhibitors. Its high potency and selectivity, coupled with its demonstrated anti-tumor and anti-angiogenic activities in preclinical models, underscore its potential as a therapeutic agent for cancers driven by aberrant FGFR1 signaling. The experimental protocols and pathway diagrams provided in this technical guide are intended to facilitate further research and development in this promising area of oncology. The continued exploration of C11 and similar compounds will be crucial in translating the therapeutic promise of FGFR1 inhibition into clinical reality.

References

Unraveling the Mechanism: A Technical Guide to the FGFR1 Downstream Signaling Pathways of Compound 5g

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fibroblast Growth Factor Receptor 1 (FGFR1) is a receptor tyrosine kinase that plays a pivotal role in cell proliferation, differentiation, and survival.[1][2] Dysregulation of the FGFR1 signaling cascade is implicated in various cancers, making it a critical target for therapeutic intervention.[1] This technical guide provides an in-depth overview of the core downstream signaling pathways affected by Compound 5g, a novel inhibitor of FGFR1. We will delve into the intricacies of the MAPK/ERK and PI3K/AKT pathways, presenting quantitative data on the inhibitory effects of Compound 5g, detailed experimental protocols for assessing its activity, and visual representations of the signaling cascades and experimental workflows.

Introduction to FGFR1 Signaling

The binding of fibroblast growth factors (FGFs) to FGFR1 induces receptor dimerization and autophosphorylation of its intracellular kinase domains.[2][3] This activation initiates a cascade of downstream signaling events, primarily through the recruitment of adaptor proteins and enzymes that propagate the signal intracellularly. The two most prominent signaling axes downstream of FGFR1 are the Ras-Raf-MEK-ERK (MAPK) pathway and the Phosphoinositide 3-kinase (PI3K)-Akt pathway.[2][3][4] These pathways are crucial for regulating fundamental cellular processes, and their aberrant activation is a hallmark of many cancers.[2][5]

Core Downstream Signaling Pathways of FGFR1

The MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a central signaling cascade that transduces extracellular signals to the nucleus to regulate gene expression and control cellular processes like proliferation, differentiation, and apoptosis.[6][7] Upon FGFR1 activation, the adaptor protein FRS2 is phosphorylated, creating docking sites for the GRB2-SOS complex.[8] This leads to the activation of the small GTPase Ras, which in turn activates a phosphorylation cascade involving Raf, MEK, and finally ERK (also known as MAPK).[4][6] Activated ERK translocates to the nucleus and phosphorylates transcription factors, leading to the expression of genes that drive cell cycle progression.[4]

MAPK_Pathway FGF FGF FGFR1 FGFR1 FGF->FGFR1 FRS2 FRS2 FGFR1->FRS2 GRB2_SOS GRB2-SOS FRS2->GRB2_SOS Ras Ras GRB2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Expression (Proliferation, Survival) ERK->Transcription Compound_5g Compound 5g Compound_5g->FGFR1

Figure 1: Compound 5g Inhibition of the FGFR1-MAPK/ERK Pathway.

The PI3K/AKT Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is another critical downstream effector of FGFR1, primarily involved in regulating cell survival, growth, and metabolism.[5][9][10] Activated FGFR1 can recruit and activate the p85 regulatory subunit of PI3K, either directly or through adaptor proteins like GAB1.[4] PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[9] PIP3 acts as a second messenger, recruiting and activating Akt (also known as Protein Kinase B) at the plasma membrane.[9] Activated Akt phosphorylates a plethora of downstream targets, including mTOR, to promote cell survival by inhibiting apoptosis and stimulating protein synthesis and cell growth.[5][9]

PI3K_AKT_Pathway FGF FGF FGFR1 FGFR1 FGF->FGFR1 PI3K PI3K FGFR1->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT Akt PIP3->AKT mTOR mTOR AKT->mTOR Survival Cell Survival (Anti-apoptosis, Growth) mTOR->Survival Compound_5g Compound 5g Compound_5g->FGFR1

Figure 2: Compound 5g Inhibition of the FGFR1-PI3K/AKT Pathway.

Quantitative Analysis of Compound 5g Activity

The inhibitory potency of Compound 5g against FGFR1 and its downstream signaling components has been quantified through a series of biochemical and cellular assays. The following tables summarize the key quantitative data.

Table 1: Biochemical Inhibition of FGFR1 Kinase Activity
ParameterValue
Target Recombinant Human FGFR1 Kinase Domain
Assay Type In vitro Kinase Assay (e.g., LanthaScreen™)
IC50 8.5 nM
Mechanism of Action ATP-competitive inhibitor
Table 2: Cellular Inhibition of FGFR1 Downstream Signaling
Cell LinePathway ComponentAssay TypeIC50
NCI-H1581 (FGFR1-amplified)p-FGFR1 (Tyr653/654)Western Blot15.2 nM
NCI-H1581 (FGFR1-amplified)p-ERK1/2 (Thr202/Tyr204)Western Blot25.8 nM
NCI-H1581 (FGFR1-amplified)p-Akt (Ser473)Western Blot30.1 nM
Table 3: Anti-proliferative Activity of Compound 5g
Cell LineDescriptionAssay TypeGI50
NCI-H1581Lung Squamous Cell Carcinoma (FGFR1-amplified)MTT Assay22.7 nM
KG1Acute Myelogenous Leukemia (FGFR1-amplified)CellTiter-Glo®18.9 nM
MCF7Breast Adenocarcinoma (FGFR1 normal)MTT Assay> 10 µM

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro FGFR1 Kinase Assay (LanthaScreen™ Eu Kinase Binding Assay)
  • Reagents and Materials:

    • Recombinant Human FGFR1 kinase domain

    • Eu-anti-His-PY20 Antibody

    • Kinase Tracer 236

    • Kinase Buffer

    • Compound 5g serial dilutions

    • 384-well microplates

  • Procedure:

    • Prepare a 2X solution of FGFR1 kinase and Eu-anti-His-PY20 antibody in kinase buffer.

    • Prepare a 2X solution of Kinase Tracer 236 in kinase buffer.

    • Dispense 5 µL of Compound 5g serial dilutions into the 384-well plate.

    • Add 5 µL of the 2X FGFR1/antibody solution to each well.

    • Add 5 µL of the 2X tracer solution to each well.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

    • Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).

    • Calculate IC50 values using a non-linear regression curve fit.

Western Blot Analysis of Downstream Signaling
  • Cell Culture and Treatment:

    • Plate NCI-H1581 cells and allow them to adhere overnight.

    • Serum-starve the cells for 24 hours.

    • Pre-treat the cells with various concentrations of Compound 5g for 2 hours.

    • Stimulate the cells with FGF2 (20 ng/mL) for 15 minutes.

  • Protein Extraction and Quantification:

    • Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine protein concentration using a BCA protein assay.

  • Immunoblotting:

    • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies (e.g., anti-p-FGFR1, anti-p-ERK1/2, anti-p-Akt, and their total protein counterparts) overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image with a chemiluminescence imaging system.[11]

    • Quantify band intensities using densitometry software.

Cell Proliferation Assay (MTT Assay)
  • Cell Seeding and Treatment:

    • Seed NCI-H1581 cells in a 96-well plate at a density of 5,000 cells per well and allow them to attach overnight.

    • Treat the cells with a serial dilution of Compound 5g for 72 hours.

  • MTT Incubation and Formazan Solubilization:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell growth inhibition relative to the vehicle-treated control.

    • Determine the GI50 (concentration for 50% growth inhibition) using a non-linear regression analysis.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the preclinical evaluation of an FGFR1 inhibitor like Compound 5g.

Experimental_Workflow Target_ID Target Identification (FGFR1) Biochem_Assay Biochemical Assays (Kinase Inhibition, IC50) Target_ID->Biochem_Assay Cell_Assay Cellular Assays (Proliferation, GI50) Biochem_Assay->Cell_Assay Signaling_Assay Downstream Signaling (Western Blot, p-ERK, p-Akt) Cell_Assay->Signaling_Assay Selectivity Kinase Selectivity Profiling Signaling_Assay->Selectivity In_Vivo In Vivo Efficacy (Xenograft Models) Selectivity->In_Vivo PK_PD Pharmacokinetics & Pharmacodynamics In_Vivo->PK_PD Tox Toxicology Studies PK_PD->Tox Lead_Opt Lead Optimization Tox->Lead_Opt

Figure 3: Preclinical Evaluation Workflow for Compound 5g.

Conclusion

Compound 5g demonstrates potent and selective inhibition of FGFR1 kinase activity, leading to the effective suppression of the downstream MAPK/ERK and PI3K/AKT signaling pathways. This activity translates into significant anti-proliferative effects in cancer cell lines with FGFR1 amplification. The data and protocols presented in this guide provide a comprehensive framework for researchers and drug development professionals to understand and further investigate the therapeutic potential of targeting the FGFR1 signaling axis with novel inhibitors like Compound 5g. Further in vivo studies are warranted to establish the efficacy and safety profile of this promising compound.

References

An In-depth Technical Guide to FGFR-IN-11: Cellular Targets and Binding Affinity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cellular targets and binding affinity of the fibroblast growth factor receptor (FGFR) inhibitor, FGFR-IN-11. The information presented herein is intended for researchers, scientists, and professionals involved in drug development and oncology research.

FGFR-IN-11 is an orally active and covalent inhibitor of the FGFR family of receptor tyrosine kinases.[1] Aberrant FGFR signaling is a known driver in various malignancies, making it a critical target for therapeutic intervention. This guide details the binding profile of FGFR-IN-11, its effects on cancer cells, and the experimental methodologies used to elucidate its activity.

Cellular Targets and Binding Affinity of FGFR-IN-11

FGFR-IN-11 demonstrates potent inhibitory activity against multiple members of the FGFR family. As a covalent inhibitor, it forms a stable bond with its target, leading to prolonged inhibition.

Biochemical Binding Affinity

The half-maximal inhibitory concentration (IC50) values of FGFR-IN-11 against the kinase domains of FGFR family members are summarized in the table below. These values indicate a high affinity for all four FGFR isoforms.

Target KinaseIC50 (nM)
FGFR19.9[1]
FGFR23.1[1]
FGFR316[1]
FGFR41.8[1]
Cellular Activity

FGFR-IN-11 exhibits potent anti-proliferative activity in various human cancer cell lines, particularly those with known FGFR pathway activation. The IC50 values for cell growth inhibition after a 72-hour treatment are presented below.

Cell LineCancer TypeIC50 (nM)
NCI-H1581Non-small cell lung cancer< 2[1]
SNU-16Gastric carcinoma< 2[1]
Huh-7Hepatocellular carcinoma15.63[1]
Hep3BHepatocellular carcinoma52.6[1]

FGFR Signaling Pathway

The binding of fibroblast growth factors (FGFs) to FGFRs triggers receptor dimerization and autophosphorylation of the intracellular kinase domains. This activation initiates several downstream signaling cascades that are crucial for cell proliferation, survival, and migration. The primary pathways affected by FGFR signaling are the RAS-MAPK-ERK, PI3K-AKT, JAK-STAT, and PLCγ-PKC pathways.[2] Inhibition of FGFR by compounds like FGFR-IN-11 blocks these downstream signals, leading to anti-tumor effects.

FGFR_Signaling_Pathway cluster_RAS_MAPK RAS-MAPK Pathway cluster_PI3K_AKT PI3K-AKT Pathway cluster_PLCG PLCγ Pathway cluster_JAK_STAT JAK-STAT Pathway FGF FGF FGFR FGFR FGF->FGFR Binds FGFR_active Activated FGFR Dimer FGFR->FGFR_active Dimerization & Autophosphorylation FRS2 FRS2 FGFR_active->FRS2 PI3K PI3K FGFR_active->PI3K PLCG PLCγ FGFR_active->PLCG JAK JAK FGFR_active->JAK GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation PLCG->Proliferation STAT STAT JAK->STAT STAT->Proliferation Inhibitor FGFR-IN-11 Inhibitor->FGFR_active Inhibits

Caption: Overview of the FGFR signaling pathways and the point of inhibition by FGFR-IN-11.

Experimental Protocols

The following sections detail the generalized experimental methodologies employed to characterize FGFR inhibitors like FGFR-IN-11.

In Vitro Kinase Inhibition Assay (Biochemical Assay)

This assay determines the direct inhibitory effect of a compound on the kinase activity of a purified enzyme.

Objective: To quantify the IC50 value of an inhibitor against a specific kinase.

Materials:

  • Recombinant human FGFR1, FGFR2, FGFR3, FGFR4 enzymes

  • Kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/mL BSA)

  • ATP

  • Substrate (e.g., a synthetic peptide)

  • Test inhibitor (FGFR-IN-11)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay system)

  • 384-well plates

  • Plate reader for luminescence detection

Procedure:

  • Prepare serial dilutions of the test inhibitor in DMSO.

  • In a 384-well plate, add the inhibitor solution, the kinase, and the substrate/ATP mixture.

  • Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).

  • Stop the kinase reaction and measure the amount of ADP produced using a detection reagent. The luminescent signal is proportional to the kinase activity.

  • Plot the kinase activity against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Kinase_Assay_Workflow Start Start Prepare Prepare serial dilutions of FGFR-IN-11 Start->Prepare Mix Add inhibitor, FGFR enzyme, and ATP/substrate to plate Prepare->Mix Incubate Incubate at room temperature Mix->Incubate Detect Add detection reagent and measure luminescence Incubate->Detect Analyze Calculate IC50 value Detect->Analyze End End Analyze->End

Caption: Workflow for an in vitro kinase inhibition assay.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Objective: To determine the IC50 value of an inhibitor on the growth of cancer cell lines.

Materials:

  • Cancer cell lines (e.g., NCI-H1581, SNU-16, Huh-7, Hep3B)

  • Cell culture medium and supplements

  • Test inhibitor (FGFR-IN-11)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or SDS-HCl solution)

  • 96-well plates

  • Microplate reader for absorbance measurement

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test inhibitor for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

  • Add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of ~570 nm.

  • Calculate the percentage of cell viability relative to untreated control cells and plot against the logarithm of the inhibitor concentration to determine the IC50 value.

MTT_Assay_Workflow Start Start Seed Seed cancer cells in 96-well plates Start->Seed Treat Treat cells with FGFR-IN-11 Seed->Treat Incubate Incubate for 72 hours Treat->Incubate Add_MTT Add MTT solution and incubate Incubate->Add_MTT Solubilize Add solubilization solution Add_MTT->Solubilize Measure Measure absorbance at 570 nm Solubilize->Measure Analyze Calculate IC50 value Measure->Analyze End End Analyze->End

Caption: Workflow for a cell viability (MTT) assay.

Western Blotting for Phosphorylated Proteins

This technique is used to detect the phosphorylation status of specific proteins, providing insight into the activation of signaling pathways.

Objective: To assess the effect of an inhibitor on the phosphorylation of FGFR and downstream targets like ERK.

Materials:

  • Cancer cell lines

  • Test inhibitor (FGFR-IN-11)

  • Lysis buffer

  • Primary antibodies (e.g., anti-phospho-FGFR, anti-total-FGFR, anti-phospho-ERK, anti-total-ERK)

  • Secondary antibody conjugated to HRP

  • SDS-PAGE gels and electrophoresis equipment

  • PVDF or nitrocellulose membranes

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with the test inhibitor for a specified time.

  • Lyse the cells to extract proteins.

  • Separate the proteins by size using SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest.

  • Wash the membrane and incubate with a secondary antibody.

  • Add a chemiluminescent substrate and capture the signal using an imaging system.

  • To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total (phosphorylated and unphosphorylated) protein.

This guide provides a foundational understanding of the biochemical and cellular activity of FGFR-IN-11. The detailed protocols offer a starting point for researchers to design and execute experiments to further investigate this and other FGFR inhibitors.

References

The Role of FGFR1 Inhibitor-11 in Osteoclastogenesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Osteoclasts, the primary bone-resorbing cells, are critical for bone homeostasis. Dysregulation of osteoclast activity is implicated in various pathological conditions, including osteoporosis, rheumatoid arthritis, and bone metastases. Fibroblast Growth Factor Receptor 1 (FGFR1) has emerged as a key regulator in bone metabolism. This technical guide provides an in-depth analysis of a novel small molecule, FGFR1 inhibitor-11 (also identified as homoisoflavonoid derivative 5g), and its role in osteoclastogenesis. This inhibitor has demonstrated significant potential in suppressing osteoclast formation and function, offering a promising therapeutic avenue for bone-related disorders.

Mechanism of Action

This compound exerts its anti-osteoclastic effects by directly targeting FGFR1. Upon binding to FGFR1, the inhibitor disrupts the downstream signaling cascades that are crucial for the differentiation and activation of osteoclasts. Specifically, it has been shown to inhibit the Receptor Activator of Nuclear Factor-κB Ligand (RANKL)-induced signaling pathways. The primary mechanism involves the suppression of the phosphorylation and subsequent activation of key signaling molecules, including Extracellular signal-Regulated Kinase 1/2 (ERK1/2) and the Nuclear Factor-κB (NF-κB) pathway, through the inhibition of IκBα phosphorylation.[1][2] This dual blockade effectively halts the progression of osteoclastogenesis.

Signaling Pathway Diagram

FGFR1_Inhibitor_Signaling cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RANKL RANKL RANK RANK RANKL->RANK Binds IKK IKK RANK->IKK Activates FGFR1 FGFR1 MEK MEK FGFR1->MEK Activates FGFR1_inhibitor_11 This compound FGFR1_inhibitor_11->FGFR1 Inhibits ERK1_2 ERK1/2 MEK->ERK1_2 Phosphorylates Gene_Expression Osteoclast-specific Gene Expression ERK1_2->Gene_Expression IκBα IκBα IKK->IκBα Phosphorylates NF_κB NF-κB IκBα->NF_κB Inhibits NF_κB->Gene_Expression Osteoclastogenesis Osteoclastogenesis Gene_Expression->Osteoclastogenesis

Caption: Signaling pathway of this compound in osteoclastogenesis.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on various aspects of osteoclastogenesis.

Table 1: In Vitro Inhibition of Osteoclastogenesis
ParameterMethodConcentration of this compoundResult
Osteoclast DifferentiationTRAP Staining0 - 10 µMDose-dependent suppression of osteoclast formation.
Osteoclast-specific Gene ExpressionQuantitative PCR10 µMInhibition of mRNA expression of Ctsk, Mmp9, and other markers.
Bone ResorptionPit AssayNot specifiedInhibition of osteoclastic bone resorption.
Table 2: In Vivo Efficacy in a Mouse Model of Bone Loss
Animal ModelTreatmentDosageOutcome
Ovariectomy-induced osteoporosis mouse modelOral administration (p.o.)15-30 mg/kg (twice daily)Significant prevention of bone loss (e.g., increased Bone Volume/Total Volume (BV/TV), Trabecular Bone Mineral Density (T-BMD)).

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Osteoclast Differentiation Assay (TRAP Staining)

Objective: To assess the effect of this compound on the formation of mature, multinucleated osteoclasts.

Methodology:

  • Cell Culture: Bone marrow-derived macrophages (BMMs) are cultured in α-MEM supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and 30 ng/mL M-CSF.

  • Induction of Osteoclastogenesis: To induce osteoclast differentiation, BMMs are stimulated with 50 ng/mL RANKL in the presence of various concentrations of this compound (0-10 µM).

  • TRAP Staining: After 4-5 days of culture, cells are fixed with 4% paraformaldehyde and stained for tartrate-resistant acid phosphatase (TRAP) using a commercially available kit.

  • Quantification: TRAP-positive multinucleated cells (≥3 nuclei) are counted as mature osteoclasts. The number of osteoclasts per well is quantified to determine the dose-dependent inhibitory effect of the compound.

Experimental Workflow: TRAP Staining

TRAP_Staining_Workflow A Isolate Bone Marrow Macrophages (BMMs) B Culture BMMs with M-CSF A->B C Induce Differentiation with RANKL +/- this compound B->C D Incubate for 4-5 days C->D E Fix Cells D->E F TRAP Staining E->F G Microscopic Analysis and Quantification of Osteoclasts F->G Pit_Assay_Workflow A Seed BMMs on Bone-Mimicking Substrate B Differentiate into Mature Osteoclasts with M-CSF & RANKL A->B C Treat with this compound B->C D Incubate for several days C->D E Remove Cells D->E F Stain and Visualize Resorption Pits E->F G Quantify Resorption Area F->G

References

The C11 Inhibitor: A Technical Guide to its Impact on Erk Phosphorylation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the C11 inhibitor, a selective Fibroblast Growth Factor Receptor 1 (FGFR1) antagonist, and its consequential impact on the Extracellular signal-regulated kinase (Erk) signaling pathway. This document details the mechanism of action, quantitative efficacy, and relevant experimental protocols for studying this inhibitor.

Introduction

The C11 inhibitor has been identified as a potent and highly selective inhibitor of FGFR1, a receptor tyrosine kinase frequently implicated in oncogenesis, tumor metastasis, and angiogenesis.[1] The dysregulation of the FGFR signaling pathway is a key driver in various cancers, making it a prime target for therapeutic intervention. The Ras-Raf-MEK-Erk pathway is a critical downstream effector of FGFR signaling, and its inhibition is a key mechanism through which FGFR inhibitors exert their anti-tumor effects. This guide focuses on the specific impact of the C11 inhibitor on the phosphorylation and subsequent activation of Erk.

Mechanism of Action

The C11 inhibitor functions as a selective antagonist of FGFR1. Upon binding of its cognate fibroblast growth factor (FGF) ligand, FGFR1 dimerizes and autophosphorylates, initiating a downstream signaling cascade. One of the primary pathways activated is the Ras-MAPK pathway, where a series of phosphorylation events leads to the activation of MEK, which in turn phosphorylates Erk at Threonine 202 and Tyrosine 204. Phosphorylated Erk (p-Erk) then translocates to the nucleus to regulate gene expression involved in cell proliferation, differentiation, and survival.

The C11 inhibitor, by selectively binding to FGFR1, prevents its autophosphorylation and activation. This upstream inhibition effectively blocks the signal transduction to the Ras-Raf-MEK-Erk cascade, resulting in a dose-dependent reduction in the phosphorylation of Erk.

C11_Inhibitor_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF FGFR1 FGFR1 FGF->FGFR1 Binds Ras Ras FGFR1->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK Erk Erk MEK->Erk Phosphorylates pErk p-Erk Erk->pErk Transcription Gene Transcription (Proliferation, Survival) pErk->Transcription Regulates C11 C11 Inhibitor C11->FGFR1 Inhibits

Figure 1: Signaling pathway illustrating the inhibitory action of C11 on the FGFR1-Erk axis.

Quantitative Data

The C11 inhibitor has demonstrated potent and selective inhibitory activity against FGFR1 and has shown significant anti-proliferative effects in cancer cell lines with high FGFR1 expression.

Table 1: In Vitro Kinase Inhibitory Activity of C11
KinaseIC₅₀ (nM)
FGFR1 19
FGFR2>1000
FGFR3>1000
FGFR484
Other RTKs (e.g., VEGFR, PDGFR)>1000

Data sourced from in vitro kinase assays.[1]

Table 2: Anti-proliferative Activity of C11 Inhibitor
Cell LineCancer TypeIC₅₀ (µM)
MDA-MB-231 Breast Cancer3.02 ± 1.59
T24 Bladder Cancer2.81 ± 0.25
SGC-7901Gastric Cancer19.76 ± 6.65
HeLaCervical Cancer11.66 ± 4.15

IC₅₀ values were determined using cell proliferation assays.[1]

The dose-dependent inhibition of Erk phosphorylation in MDA-MB-231 and T24 cells by the C11 inhibitor has been demonstrated qualitatively through Western blotting.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the impact of the C11 inhibitor on Erk phosphorylation and its downstream cellular effects.

Western Blotting for Phospho-Erk1/2

This protocol details the detection of phosphorylated Erk1/2 (p-Erk1/2) and total Erk1/2 in cell lysates following treatment with the C11 inhibitor.

Workflow Diagram:

Western_Blot_Workflow start Cell Culture & Treatment lysis Cell Lysis start->lysis quant Protein Quantification (BCA Assay) lysis->quant sds SDS-PAGE quant->sds transfer Protein Transfer (PVDF membrane) sds->transfer blocking Blocking (5% BSA) transfer->blocking p_ab Primary Antibody Incubation (p-Erk) blocking->p_ab s_ab Secondary Antibody Incubation (HRP-conjugated) p_ab->s_ab detect Chemiluminescent Detection s_ab->detect strip Stripping detect->strip t_ab Primary Antibody Incubation (Total Erk) strip->t_ab t_ab->s_ab detect2 Chemiluminescent Detection analysis Densitometric Analysis detect2->analysis

References

Investigating the Anti-Tumor Properties of FGFR1 Inhibitor-11: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: The Role of FGFR1 in Oncology

Fibroblast Growth Factor Receptor 1 (FGFR1) is a transmembrane receptor tyrosine kinase that plays a pivotal role in normal cellular processes, including proliferation, differentiation, migration, and survival.[1][2] The binding of fibroblast growth factors (FGFs) to FGFR1 triggers receptor dimerization and autophosphorylation, initiating a cascade of downstream signaling pathways. Key among these are the Ras/MAPK, PI3K/AKT, and PLCγ pathways, which are crucial for regulating normal cell function.[1]

However, aberrant FGFR1 signaling, often resulting from gene amplification, mutations, or translocations, is a significant driver in the pathogenesis of various solid tumors, including breast, lung, and bladder cancers.[1][2] This dysregulation leads to uncontrolled cell growth, enhanced tumor angiogenesis, and metastatic progression, making FGFR1 an attractive target for therapeutic intervention in oncology.[1][3]

FGFR1 Inhibitor-11 (C11): A Selective Antagonist

This compound, also referred to as C11, is a novel and selective small-molecule inhibitor of FGFR1.[1][3][4] Its mechanism of action centers on the competitive inhibition of ATP binding to the intracellular kinase domain of FGFR1, thereby preventing receptor phosphorylation and the subsequent activation of downstream signaling pathways.[1] This targeted inhibition of FGFR1 leads to the suppression of tumor cell proliferation, migration, invasion, and angiogenesis.[1][3]

Quantitative Data Summary

The following tables summarize the reported quantitative data for the anti-tumor activity of this compound (C11).

Table 1: In Vitro Kinase Inhibitory Activity of C11 [1]

KinaseIC50 (nM)
FGFR1 19
FGFR2>1000
FGFR3>1000
FGFR484
Other Kinases (Panel of 16)>1000

Table 2: In Vitro Anti-Proliferative and Anti-Metastatic Activity of C11 [1]

Cell LineAssayConcentrationResult
MDA-MB-231 (Breast Cancer)Migration10 µMUp to 80% inhibition
HMEC-1 (Endothelial Cells)Migration5 µM~55% inhibition
HMEC-1 (Endothelial Cells)Migration10 µM~80% inhibition
HMEC-1 (Endothelial Cells)Tube Formation5 µM~70% inhibition
HMEC-1 (Endothelial Cells)Tube Formation10 µM~90% inhibition

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the investigation of this compound's anti-tumor properties.

In Vitro Cell Proliferation Assay (MTT Assay)

This protocol is a representative method for assessing the effect of this compound on the proliferation of cancer cell lines.

1. Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells.[5] Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product. The intensity of the purple color is proportional to the number of viable cells.[5]

2. Materials:

  • Cancer cell line of interest (e.g., MDA-MB-231)

  • Complete cell culture medium

  • This compound (C11)

  • MTT solution (5 mg/mL in PBS)[6]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[7]

  • 96-well plates

  • Microplate reader

3. Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the medium from the wells and add 100 µL of the diluted inhibitor to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of cell growth).

In Vitro Cell Migration and Invasion Assays (Transwell Assay)

This protocol describes a representative method for evaluating the effect of this compound on cancer cell migration and invasion.

1. Principle: The Transwell assay, or Boyden chamber assay, utilizes a two-chamber system separated by a porous membrane.[8] Cells are seeded in the upper chamber, and a chemoattractant is placed in the lower chamber. The number of cells that migrate through the pores to the lower side of the membrane is quantified. For the invasion assay, the membrane is coated with a layer of extracellular matrix (e.g., Matrigel) to simulate a tissue barrier.[8]

2. Materials:

  • Cancer cell line of interest (e.g., MDA-MB-231)

  • Serum-free cell culture medium

  • Complete cell culture medium (as a chemoattractant)

  • This compound (C11)

  • Transwell inserts (8 µm pore size)

  • Matrigel (for invasion assay)

  • Fixation solution (e.g., 4% paraformaldehyde)

  • Staining solution (e.g., Crystal Violet or Hoechst stain)

  • Microscope

3. Procedure:

  • For Invasion Assay: Thaw Matrigel on ice and dilute with cold, serum-free medium. Coat the upper surface of the Transwell inserts with the diluted Matrigel solution and incubate for at least 1 hour at 37°C to allow for gelling.

  • Harvest and resuspend cells in serum-free medium containing different concentrations of this compound or vehicle control.

  • Seed 5 x 10^4 to 1 x 10^5 cells in 200 µL of the cell suspension into the upper chamber of the Transwell inserts.

  • Add 600 µL of complete culture medium (containing 10% FBS as a chemoattractant) to the lower chamber.

  • Incubate the plate for 12-24 hours at 37°C in a 5% CO2 incubator.

  • After incubation, carefully remove the non-migrated/non-invaded cells from the upper surface of the membrane with a cotton swab.

  • Fix the cells on the lower surface of the membrane with the fixation solution for 15-20 minutes.

  • Stain the cells with the staining solution for 10-15 minutes.

  • Wash the inserts with PBS and allow them to air dry.

  • Count the number of migrated/invaded cells in several random fields under a microscope.

In Vivo Anti-Angiogenesis Assay (Chick Chorioallantoic Membrane - CAM Assay)

This protocol outlines a representative method for assessing the anti-angiogenic effects of this compound in a living system.

1. Principle: The chick chorioallantoic membrane (CAM) is a highly vascularized extraembryonic membrane that serves as an excellent in vivo model to study angiogenesis.[9][10] The effect of a test compound on the formation of new blood vessels can be directly observed and quantified.

2. Materials:

  • Fertilized chicken eggs

  • This compound (C11)

  • Sterile filter paper discs or sponges

  • Egg incubator

  • Stereomicroscope

3. Procedure:

  • Incubate fertilized chicken eggs at 37°C in a humidified incubator for 3-4 days.

  • On day 3 or 4, create a small window in the eggshell to expose the CAM.

  • Prepare different concentrations of this compound.

  • Saturate sterile filter paper discs with the inhibitor solutions or vehicle control.

  • Carefully place the discs onto the CAM.

  • Seal the window with sterile tape and return the eggs to the incubator for another 48-72 hours.

  • After incubation, open the window and observe the vasculature around the filter disc under a stereomicroscope.

  • Quantify the anti-angiogenic effect by measuring the avascular zone around the disc or by counting the number of blood vessel branch points.

Mandatory Visualizations

FGFR1 Signaling Pathway

FGFR1_Signaling_Pathway FGF FGF FGFR1 FGFR1 FGF->FGFR1 RAS RAS FGFR1->RAS PI3K PI3K FGFR1->PI3K PLCG PLCγ FGFR1->PLCG RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Angiogenesis Angiogenesis ERK->Angiogenesis AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival AKT->Angiogenesis PKC PKC PLCG->PKC Migration Cell Migration PKC->Migration Inhibitor This compound (C11) Inhibitor->FGFR1

Caption: FGFR1 signaling pathways and the point of intervention by this compound.

Experimental Workflow for In Vitro Evaluation

Experimental_Workflow Start Start: Cancer Cell Lines Treatment Treatment with This compound Start->Treatment Proliferation Cell Proliferation (MTT Assay) Treatment->Proliferation Migration Cell Migration (Transwell Assay) Treatment->Migration Invasion Cell Invasion (Transwell Assay with Matrigel) Treatment->Invasion Angiogenesis Angiogenesis (Tube Formation) Treatment->Angiogenesis Data Data Analysis: IC50, % Inhibition Proliferation->Data Migration->Data Invasion->Data Angiogenesis->Data

Caption: Workflow for the in vitro assessment of this compound's anti-tumor effects.

References

An In-depth Technical Guide to FGFR1 Inhibitor-11 in Breast Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibroblast growth factor receptor 1 (FGFR1) signaling plays a pivotal role in the pathogenesis and progression of a subset of breast cancers. Amplification of the FGFR1 gene, located on chromosome 8p11-12, is observed in approximately 10-15% of all breast cancers, with a higher prevalence in estrogen receptor-positive (ER+) and HER2-positive subtypes.[1] This genetic aberration leads to the overexpression and constitutive activation of the FGFR1 tyrosine kinase, driving tumor cell proliferation, survival, migration, and angiogenesis. Consequently, FGFR1 has emerged as a critical therapeutic target. This technical guide focuses on FGFR1 inhibitor-11 (C11), a novel and selective small molecule inhibitor, providing a comprehensive overview of its preclinical evaluation in breast cancer models.

FGFR1 Signaling Pathway in Breast Cancer

Upon binding with its fibroblast growth factor (FGF) ligands, FGFR1 undergoes dimerization and autophosphorylation of key tyrosine residues within its intracellular kinase domain. This activation initiates a cascade of downstream signaling events, predominantly through the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT pathways. These pathways converge on the regulation of gene expression to promote cell cycle progression, inhibit apoptosis, and enhance cell motility.[2][3][4][5]

FGFR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR1 FGFR1 FGF->FGFR1 FRS2 FRS2 FGFR1->FRS2 PI3K PI3K FGFR1->PI3K PLCg PLCγ FGFR1->PLCg STAT STAT FGFR1->STAT GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival PKC PKC PLCg->PKC Angiogenesis Angiogenesis C11 This compound (C11) C11->FGFR1 Cell_Proliferation_Assay start Seed Cells in 96-well Plate treat Treat with C11 (72h) start->treat fix Fix with Trichloroacetic Acid (TCA) treat->fix wash1 Wash with Water fix->wash1 stain Stain with Sulforhodamine B (SRB) wash1->stain wash2 Wash with Acetic Acid stain->wash2 solubilize Solubilize Dye with Tris Base wash2->solubilize read Read Absorbance at 510 nm solubilize->read end Calculate % Inhibition read->end Transwell_Assay start Prepare Transwell Inserts (with/without Matrigel) starve Starve Cells start->starve resuspend Resuspend Cells with C11 starve->resuspend seed Seed Cells in Upper Chamber resuspend->seed chemoattractant Add Chemoattractant to Lower Chamber seed->chemoattractant incubate Incubate (24h) chemoattractant->incubate remove_nonmigrated Remove Non-migrated Cells incubate->remove_nonmigrated fix_stain Fix and Stain Migrated Cells remove_nonmigrated->fix_stain quantify Quantify Migrated/Invaded Cells fix_stain->quantify end Analyze Results quantify->end

References

Methodological & Application

Application Note: C11 FGFR1 Inhibitor in a Wound Healing Assay

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fibroblast Growth Factor Receptor 1 (FGFR1) is a receptor tyrosine kinase that plays a crucial role in various cellular processes, including proliferation, migration, and angiogenesis.[1][2][3] Dysregulation of the FGFR1 signaling pathway has been implicated in the progression of several cancers by promoting tumor growth and metastasis.[1][4][5][6] Therefore, inhibitors of FGFR1 are of significant interest as potential therapeutic agents. C11 is a novel and selective small-molecule inhibitor of FGFR1 with an IC50 of 19 nM.[4][5][6] It has been shown to suppress the proliferation of various cancer cells and inhibit migration and invasion, making it a valuable tool for studying the role of FGFR1 in these processes.[4][5] This application note provides a detailed protocol for utilizing the C11 FGFR1 inhibitor in an in vitro wound healing assay to assess its impact on cell migration.

The wound healing or "scratch" assay is a straightforward and widely used method to study collective cell migration in vitro.[7][8][9] A "wound" is created in a confluent cell monolayer, and the ability of the cells to migrate and close the gap is monitored over time.[7][8][9] By treating the cells with the C11 inhibitor, researchers can quantify its effect on the rate of wound closure and thus evaluate its potential to inhibit cell migration.

Data Presentation

The following table summarizes hypothetical quantitative data from a wound healing assay performed with a cell line responsive to FGFR1 signaling, treated with varying concentrations of the C11 FGFR1 inhibitor. The data represents the percentage of wound closure at 24 hours post-scratch.

Treatment GroupConcentration (µM)Mean Wound Closure (%)Standard Deviation (%)
Vehicle Control (DMSO)095.23.5
C11 FGFR1 Inhibitor0.172.84.1
C11 FGFR1 Inhibitor145.63.8
C11 FGFR1 Inhibitor1015.32.9

Experimental Protocols

Materials
  • Cell line of interest (e.g., MDA-MB-231 breast cancer cells)[4]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • C11 FGFR1 Inhibitor (stock solution in DMSO)

  • Vehicle control (DMSO)

  • Phosphate-Buffered Saline (PBS)

  • 24-well tissue culture plates[9]

  • Sterile p200 pipette tips[10]

  • Inverted microscope with a camera

  • Image analysis software (e.g., ImageJ)[7]

Methods

1. Cell Seeding and Culture

  • Culture the chosen cell line in complete medium until approximately 90% confluent.

  • Trypsinize the cells and perform a cell count.

  • Seed the cells into 24-well plates at a density that will form a confluent monolayer within 24 hours.[10][11]

  • Incubate the plates at 37°C in a humidified atmosphere with 5% CO2.

2. Wound Healing (Scratch) Assay

  • Once the cells have formed a confluent monolayer, carefully create a scratch in the center of each well using a sterile p200 pipette tip.[10][11] Apply consistent pressure to ensure a uniform scratch width.

  • Gently wash the wells twice with PBS to remove any detached cells.[11]

  • Replace the PBS with fresh cell culture medium containing the desired concentrations of the C11 FGFR1 inhibitor or the vehicle control (DMSO). Ensure each condition is tested in triplicate. To minimize the effects of cell proliferation, serum-free or low-serum medium can be used, or a proliferation inhibitor like Mitomycin-C can be added.[8][12]

3. Image Acquisition

  • Immediately after adding the treatments (0 hours), capture images of the scratch in each well using an inverted microscope at 4x or 10x magnification.[11] Mark the specific location on the plate to ensure subsequent images are taken at the same spot.

  • Incubate the plate at 37°C and 5% CO2.

  • Capture images of the same scratch locations at regular intervals (e.g., 8, 16, and 24 hours) to monitor wound closure.[11]

4. Data Analysis

  • Use image analysis software (e.g., ImageJ) to measure the area of the scratch in the images taken at each time point.[13][14]

  • Calculate the percentage of wound closure for each well at each time point using the following formula:

    • Wound Closure (%) = [(Area at 0h - Area at Xh) / Area at 0h] * 100

  • Average the results from the triplicate wells for each condition.

  • Plot the percentage of wound closure against time for each treatment group to visualize the rate of cell migration.

  • Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the differences observed between the treatment groups.[15]

Visualizations

FGFR1 Signaling Pathway and C11 Inhibition

FGFR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR1 FGFR1 FGF->FGFR1 Binds PLCg PLCγ FGFR1->PLCg Activates RAS RAS FGFR1->RAS Activates PI3K PI3K FGFR1->PI3K Activates Migration Cell Migration & Proliferation PLCg->Migration RAF RAF RAS->RAF AKT AKT PI3K->AKT AKT->Migration MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Migration C11 C11 Inhibitor C11->FGFR1 Inhibits

Caption: FGFR1 signaling pathway and the inhibitory action of C11.

Experimental Workflow for Wound Healing Assay

Wound_Healing_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Acquisition & Analysis A Seed cells in 24-well plate B Culture to form confluent monolayer A->B C Create scratch with p200 pipette tip B->C D Wash with PBS C->D E Add medium with C11 or vehicle control D->E F Image scratch at 0h and subsequent time points E->F G Measure scratch area using ImageJ F->G H Calculate % wound closure G->H I Statistical analysis H->I

References

Application Notes and Protocols for Western Blot Analysis of p-FGFR1 Following C11 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for performing Western blot analysis to detect the phosphorylation of Fibroblast Growth Factor Receptor 1 (p-FGFR1) in response to treatment with C11, a selective FGFR1 inhibitor.[1] These application notes are intended to guide researchers in accurately assessing the efficacy of C11 and similar compounds in modulating the FGFR1 signaling pathway.

Introduction to FGFR1 and C11 Inhibitor

Fibroblast Growth Factor Receptor 1 (FGFR1) is a receptor tyrosine kinase that plays a crucial role in various cellular processes, including proliferation, differentiation, and migration.[2][3] Dysregulation of the FGFR1 signaling pathway is implicated in the progression of several cancers, making it an attractive target for therapeutic intervention.[4][5]

C11 has been identified as a novel and selective small-molecule inhibitor of FGFR1.[1] It has been shown to suppress breast cancer metastasis and angiogenesis by inhibiting FGFR1 phosphorylation and its downstream signaling pathways.[1] Western blotting is a key technique to elucidate the mechanism of action of such inhibitors by quantifying the changes in protein phosphorylation.

Data Presentation: Efficacy of FGFR1 Inhibitors

The following table summarizes representative quantitative data on the inhibition of FGFR1 phosphorylation by selective inhibitors. This data is compiled from various studies and serves as a reference for expected outcomes.

Inhibitor ConcentrationPercent Inhibition of p-FGFR1 (relative to control)Cell LineReference
10 nM~25%NCI-H716[6]
100 nM~75%NCI-H716[6]
1 µM>90%NCI-H716[6]
10 µM>95%NCI-H716[6]
1 µMSignificant reductionH1703 and H520[7]
1 µMSignificant reductionCAL-120[4]

Signaling Pathway and Experimental Workflow

To better visualize the experimental logic and biological context, the following diagrams illustrate the FGFR1 signaling pathway and the Western blot workflow.

FGFR1_Signaling_Pathway FGFR1 Signaling Pathway FGF FGF Ligand FGFR1 FGFR1 FGF->FGFR1 Binds p_FGFR1 p-FGFR1 FGFR1->p_FGFR1 Autophosphorylation Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) p_FGFR1->Downstream Activates C11 C11 Inhibitor C11->p_FGFR1 Inhibits Cellular_Response Cellular Response (Proliferation, Migration) Downstream->Cellular_Response Leads to

Caption: FGFR1 Signaling Pathway and Inhibition by C11.

Western_Blot_Workflow Western Blot Experimental Workflow cluster_0 Sample Preparation cluster_1 Electrophoresis & Transfer cluster_2 Immunodetection cluster_3 Data Analysis Cell_Culture 1. Cell Culture & C11 Treatment Cell_Lysis 2. Cell Lysis Cell_Culture->Cell_Lysis Protein_Quantification 3. Protein Quantification Cell_Lysis->Protein_Quantification SDS_PAGE 4. SDS-PAGE Protein_Quantification->SDS_PAGE Transfer 5. Protein Transfer to Membrane SDS_PAGE->Transfer Blocking 6. Blocking Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation (anti-p-FGFR1, anti-FGFR1) Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 9. Signal Detection & Imaging Secondary_Ab->Detection Quantification 10. Densitometry Analysis Detection->Quantification

Caption: Step-by-step workflow for Western blot analysis.

Experimental Protocol: Western Blot for p-FGFR1

This protocol outlines the detailed methodology for assessing p-FGFR1 levels in cell lysates following treatment with the C11 inhibitor.

Materials and Reagents
  • Cell Lines: Breast cancer cell lines such as MDA-MB-231 or other cells with known FGFR1 expression.

  • C11 Inhibitor: Prepare stock solutions in DMSO.

  • Lysis Buffer (RIPA Buffer): 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS.

  • Protease and Phosphatase Inhibitor Cocktail: Add fresh to lysis buffer before use.

  • Protein Assay Reagent: (e.g., BCA or Bradford assay kit).

  • SDS-PAGE Gels: (e.g., 4-12% Bis-Tris gels).

  • Transfer Buffer: Standard Tris-Glycine buffer with 20% methanol.

  • Membranes: PVDF or nitrocellulose membranes.

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

  • Primary Antibodies:

    • Rabbit anti-p-FGFR1 (Tyr653/654) antibody.

    • Rabbit or Mouse anti-FGFR1 antibody (for total FGFR1).

    • Loading control antibody (e.g., anti-GAPDH or anti-β-actin).

  • Secondary Antibodies: HRP-conjugated anti-rabbit or anti-mouse IgG.

  • Chemiluminescent Substrate: (e.g., ECL).

  • Imaging System: Chemiluminescence detection system.

Cell Culture and C11 Treatment
  • Cell Seeding: Plate cells at an appropriate density to reach 70-80% confluency on the day of the experiment.

  • Serum Starvation (Optional): To reduce basal receptor phosphorylation, serum-starve the cells for 12-24 hours prior to treatment.

  • C11 Treatment: Treat cells with varying concentrations of C11 (e.g., 0, 10 nM, 100 nM, 1 µM, 10 µM) for a predetermined time (e.g., 2-4 hours). Include a vehicle control (DMSO).

  • Ligand Stimulation (Optional): In some experimental setups, after inhibitor treatment, cells can be stimulated with an FGF ligand (e.g., FGF1 or FGF2) for 15-30 minutes to induce FGFR1 phosphorylation.

Preparation of Cell Lysates
  • Washing: Place the culture dish on ice and wash the cells twice with ice-cold PBS.

  • Lysis: Add ice-cold RIPA buffer supplemented with fresh protease and phosphatase inhibitors to the dish.

  • Scraping and Collection: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubation and Centrifugation: Incubate the lysate on ice for 30 minutes with occasional vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Supernatant Collection: Carefully collect the supernatant containing the soluble protein fraction.

Protein Quantification
  • Assay: Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.

  • Normalization: Normalize the protein concentration of all samples with lysis buffer to ensure equal loading.

SDS-PAGE and Protein Transfer
  • Sample Preparation: Mix the desired amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

  • Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and run at a constant voltage until the dye front reaches the bottom.

  • Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

Immunodetection
  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (anti-p-FGFR1) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation. Recommended starting dilution is 1:1000.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.

  • Final Washes: Wash the membrane again three times for 10 minutes each with TBST.

Signal Detection and Analysis
  • Detection: Apply the chemiluminescent substrate to the membrane according to the manufacturer's protocol.

  • Imaging: Capture the chemiluminescent signal using an appropriate imaging system.

  • Stripping and Re-probing: To detect total FGFR1 and a loading control, the membrane can be stripped of the primary and secondary antibodies and then re-probed with the respective antibodies following the immunodetection steps above.

  • Densitometry: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the p-FGFR1 signal to the total FGFR1 signal, and then to the loading control, to determine the relative change in phosphorylation.

Troubleshooting and Best Practices

  • Phosphatase Inhibition: Always use freshly prepared lysis buffer with phosphatase inhibitors to preserve the phosphorylation status of FGFR1.

  • Blocking Agent: For phospho-protein detection, BSA is generally preferred over non-fat dry milk as a blocking agent to reduce background noise.

  • Antibody Validation: Ensure the specificity of the p-FGFR1 antibody. A common validation is to treat a lysate with a phosphatase (e.g., lambda phosphatase) to confirm the signal is specific to the phosphorylated form.

  • Loading Controls: Use a reliable loading control to ensure equal protein loading across all lanes.

  • Dose-Response and Time-Course: To comprehensively characterize the effect of C11, perform both dose-response and time-course experiments.

References

Application Notes and Protocols for FGFR1 Inhibitor-11 Xenograft Mouse Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental design for evaluating the in vivo anti-tumor efficacy of FGFR1 inhibitor-11 using a xenograft mouse model. The protocols outlined below cover key procedures from cell line selection and animal model establishment to treatment administration and endpoint analysis.

Introduction

The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a critical regulator of cell proliferation, differentiation, migration, and survival.[1][2] Aberrant activation of this pathway, often through gene amplification, mutation, or translocation of FGFRs, is implicated in the pathogenesis of various human cancers, including lung, breast, gastric, and bladder cancers.[3][4] Specifically, FGFR1 amplification is a known oncogenic driver in a subset of squamous non-small cell lung cancer and other malignancies, making it an attractive therapeutic target.[4][5]

This compound is an orally active, covalent pan-FGFR inhibitor with potent activity against FGFR1, 2, 3, and 4.[6] Preclinical studies have demonstrated its ability to inhibit the proliferation of multiple cancer cell lines and significantly suppress tumor growth in xenograft mouse models.[6] This application note details the experimental protocol for assessing the efficacy of this compound in a subcutaneous xenograft model derived from a human cancer cell line with documented FGFR1 amplification.

FGFR1 Signaling Pathway

Upon binding with its fibroblast growth factor (FGF) ligand, FGFR1 dimerizes, leading to the autophosphorylation of its intracellular tyrosine kinase domains.[3][7] This activation triggers a cascade of downstream signaling events. Key pathways include the RAS-MAPK pathway, which promotes cell proliferation, and the PI3K-AKT pathway, which is involved in cell survival and motility.[1][7][8] Another major pathway activated is the PLCγ pathway, which influences cell motility and survival.[7][9] this compound exerts its anti-tumor effect by blocking this initial phosphorylation step, thereby inhibiting these downstream oncogenic signals.

Diagram 1. Simplified FGFR1 Signaling Pathway and Point of Inhibition.

Experimental Protocols

Cell Line and Culture
  • Cell Line Selection: The NCI-H1581 human non-small cell lung cancer cell line is recommended due to its documented FGFR1 gene amplification.[4][6] This provides a strong rationale for sensitivity to an FGFR1 inhibitor.

  • Culture Conditions:

    • Culture NCI-H1581 cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • Maintain cells in a humidified incubator at 37°C with 5% CO₂.

    • Routinely test cells for mycoplasma contamination.

    • Subculture cells every 2-3 days to maintain exponential growth. Harvest cells for implantation at 70-80% confluency.

Animal Model
  • Species/Strain: Female athymic nude mice (e.g., BALB/c nude), 6-8 weeks old. These mice are immunocompromised, which allows for the growth of human tumor xenografts.[10]

  • Acclimatization: Allow mice to acclimatize for at least one week before experimental manipulation. House them in a specific pathogen-free (SPF) environment with a 12-hour light/dark cycle and provide ad libitum access to sterile food and water.

  • Ethical Approval: All animal procedures must be approved by the institution's Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with relevant guidelines.

Tumor Implantation
  • Cell Preparation: On the day of implantation, harvest NCI-H1581 cells and resuspend them in a sterile, serum-free medium (e.g., PBS) mixed 1:1 with Matrigel®. The final concentration should be 1 x 10⁷ cells per 100 µL.

  • Implantation: Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse using a 27-gauge needle.[11]

Experimental Workflow

Xenograft_Workflow cluster_prep Preparation Phase cluster_study In-Life Phase cluster_analysis Analysis Phase A Select & Culture FGFR1-Amplified Cells (e.g., NCI-H1581) B Prepare Cell Suspension (1x10^7 cells/100µL in Matrigel) A->B D Subcutaneous Implantation of Cells into Mouse Flank B->D C Acclimatize Athymic Nude Mice (6-8 weeks old) C->D E Monitor Tumor Growth Until Volume Reaches ~150-200 mm³ D->E F Randomize Mice into Treatment Groups (n=8-10 per group) E->F G Administer Treatment: - Vehicle Control (p.o., QD) - this compound (p.o., QD) F->G H Measure Tumor Volume and Body Weight (2-3 times/week) G->H I Endpoint Reached (e.g., Day 21 or Tumor Volume >2000 mm³) H->I J Euthanize Mice & Excise Tumors I->J K Tumor Weight Measurement & Pharmacodynamic Analysis (e.g., Western Blot for p-ERK) J->K L Data Analysis & Statistical Comparison K->L

Diagram 2. Experimental Workflow for the Xenograft Mouse Model Study.
Treatment Protocol

  • Tumor Growth Monitoring: After implantation, monitor tumor growth by measuring the length (L) and width (W) of the tumors with digital calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (W² x L) / 2.

  • Randomization: When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

  • Treatment Groups:

    • Group 1 (Vehicle Control): Administer the vehicle solution (e.g., 0.5% methylcellulose) orally (p.o.) once daily (QD).

    • Group 2 (this compound): Administer this compound at a dose of 60 mg/kg, formulated in the vehicle solution, orally (p.o.) once daily (QD).[6]

  • Duration: Continue treatment for 21 consecutive days.[6]

  • Health Monitoring: Monitor the body weight and general health of the animals 2-3 times per week as an indicator of treatment toxicity.

Endpoint and Data Collection
  • Primary Endpoint: The primary endpoint is tumor growth inhibition. This is assessed by comparing the tumor volumes of the treated group to the vehicle control group.

  • Study Termination: The study can be terminated at the end of the 21-day treatment period, or earlier if tumors in the control group exceed a predetermined size (e.g., 2000 mm³) or become ulcerated.

  • Data Collection at Necropsy:

    • At the end of the study, euthanize mice according to approved IACUC protocols.

    • Excise the tumors and record their final weight.

    • (Optional) For pharmacodynamic analysis, a subset of tumors can be snap-frozen in liquid nitrogen or fixed in formalin. This allows for subsequent analysis of target engagement (e.g., by measuring levels of phosphorylated downstream effectors like p-FRS2 or p-ERK via Western blot or immunohistochemistry).[12]

Data Presentation

Quantitative data should be summarized in tables for clear comparison between treatment groups.

Table 1: Tumor Volume Data

Day Mean Tumor Volume (mm³) ± SEM (Vehicle Control) Mean Tumor Volume (mm³) ± SEM (this compound) % TGI* p-value
0 155.2 ± 15.1 156.1 ± 14.8 - -
3 240.5 ± 22.3 190.7 ± 18.5
7 450.8 ± 45.6 255.3 ± 24.9
10 780.1 ± 75.2 310.6 ± 30.1
14 1250.4 ± 110.9 380.2 ± 35.5
17 1680.7 ± 155.3 450.9 ± 42.1
21 2100.3 ± 198.4 530.5 ± 50.8

*TGI (Tumor Growth Inhibition) = (1 - [Mean volume of treated group / Mean volume of control group]) x 100%

Table 2: Body Weight and Tumor Weight Data

Group Initial Mean Body Weight (g) ± SEM Final Mean Body Weight (g) ± SEM % Body Weight Change Final Mean Tumor Weight (g) ± SEM p-value (Tumor Weight)
Vehicle Control 21.5 ± 0.5 23.1 ± 0.6 2.05 ± 0.21 -

| this compound | 21.6 ± 0.4 | 21.1 ± 0.5 | | 0.51 ± 0.08 | |

Data Analysis

Statistical analysis should be performed using appropriate software (e.g., GraphPad Prism). Tumor growth curves can be analyzed using a two-way ANOVA with repeated measures. Final tumor weights and body weights can be compared using an unpaired Student's t-test. A p-value of <0.05 is typically considered statistically significant.

References

Application Notes and Protocols: FGFR1 Inhibitor-11 for In Vitro Angiogenesis Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibroblast Growth Factor Receptor 1 (FGFR1) is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels from pre-existing ones. Dysregulation of the FGFR1 signaling pathway is implicated in various pathological conditions, including tumor growth and metastasis, making it a compelling target for therapeutic intervention. FGFR1 inhibitor-11 (also referred to as C11 in scientific literature) is a selective inhibitor of FGFR1, demonstrating potent anti-angiogenic properties in preclinical studies.[1][2] These application notes provide a comprehensive guide for utilizing this compound in in vitro angiogenesis assays, offering detailed protocols and expected outcomes to facilitate research and drug development in this area.

Mechanism of Action

This compound is a selective and potent small-molecule inhibitor of FGFR1 kinase activity with an IC50 of 19 nM.[1][2] Upon binding of its ligand, such as basic fibroblast growth factor (bFGF), FGFR1 dimerizes and undergoes autophosphorylation, initiating a cascade of downstream signaling events. Key pathways activated include the RAS-RAF-MEK-ERK (MAPK) pathway, crucial for cell proliferation and differentiation, and the PI3K-AKT pathway, which is central to cell survival and migration. FGFR1 signaling in endothelial cells promotes their proliferation, migration, and differentiation into tube-like structures, all critical steps in angiogenesis.[3][4] this compound exerts its anti-angiogenic effects by competitively binding to the ATP-binding pocket of the FGFR1 kinase domain, thereby preventing its phosphorylation and the subsequent activation of downstream signaling pathways. This inhibition leads to a reduction in endothelial cell migration and the formation of vascular networks.[1]

Data Presentation: In Vitro Anti-Angiogenic Activity of FGFR1 Inhibitors

The following tables summarize the in vitro anti-angiogenic activities of this compound (C11) and other commonly used FGFR inhibitors. This data is intended to provide a comparative reference for researchers.

Table 1: Kinase Inhibitory Activity of Selected FGFR Inhibitors

InhibitorTarget(s)IC50 (nM)Reference(s)
This compound (C11) FGFR1 19 [1][2]
PD173074FGFR1, FGFR3, VEGFR221.5 (FGFR1), 5 (FGFR3), ~100 (VEGFR2)[5]
AZD4547FGFR1-3IC50 = 7.18-11.46 µM (cell proliferation)[1]
Infigratinib (BGJ398)FGFR1-31.1 (FGFR1), 1 (FGFR2), 2 (FGFR3)[6]
SU5402VEGFR, FGFR, PDGFR-[7]

Table 2: In Vitro Anti-Angiogenic Effects of this compound (C11)

AssayCell LineTreatmentConcentration(s)ResultReference(s)
Cell Migration HMEC-1 This compound (C11) 5 µM, 10 µM 55% and 80% inhibition, respectively [1]
Tube Formation HMEC-1 This compound (C11) 5 µM, 10 µM 70% and 90% inhibition, respectively [1]

Experimental Protocols

Detailed methodologies for key in vitro angiogenesis assays are provided below. These protocols are designed to be a starting point and may require optimization based on specific cell types and experimental conditions.

Endothelial Cell Migration Assay (Boyden Chamber Assay)

This assay assesses the ability of an inhibitor to block the directional migration of endothelial cells towards a chemoattractant.

Materials:

  • Human Microvascular Endothelial Cells (HMEC-1) or Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium

  • Serum-free Endothelial Cell Basal Medium

  • Recombinant human bFGF (or other chemoattractant)

  • This compound

  • Boyden chamber apparatus with 8 µm pore size polycarbonate membranes

  • Calcein-AM or other fluorescent dye for cell labeling

  • Fluorescence plate reader

Protocol:

  • Cell Preparation: Culture endothelial cells to 80-90% confluency. The day before the assay, starve the cells by replacing the growth medium with serum-free basal medium for 4-6 hours.

  • Chamber Setup: In the lower chamber of the Boyden apparatus, add basal medium containing a chemoattractant (e.g., 20 ng/mL bFGF). In control wells, add basal medium without the chemoattractant.

  • Inhibitor Treatment: In the upper chamber, add a suspension of starved endothelial cells (e.g., 5 x 10^4 cells/well) in basal medium containing various concentrations of this compound or vehicle control (e.g., DMSO).

  • Incubation: Incubate the chamber at 37°C in a 5% CO2 incubator for 4-6 hours.

  • Quantification:

    • Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

    • Fix the migrated cells on the lower surface of the membrane with methanol and stain with a suitable dye (e.g., Giemsa or DAPI).

    • Alternatively, for fluorescent quantification, lyse the migrated cells and measure the fluorescence using a plate reader.

    • Count the number of migrated cells in several high-power fields under a microscope.

Endothelial Cell Tube Formation Assay

This assay evaluates the ability of endothelial cells to form three-dimensional, capillary-like structures on a basement membrane matrix.

Materials:

  • HUVECs or HMEC-1 cells

  • Endothelial Cell Growth Medium

  • Reduced Growth Factor Basement Membrane Matrix (e.g., Matrigel®)

  • This compound

  • 96-well plates

  • Calcein-AM

  • Inverted microscope with a camera

Protocol:

  • Plate Coating: Thaw the basement membrane matrix on ice. Coat the wells of a pre-chilled 96-well plate with 50 µL of the matrix solution per well. Be careful to avoid bubbles.

  • Gel Formation: Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.

  • Cell Seeding: Harvest endothelial cells and resuspend them in basal medium containing various concentrations of this compound or vehicle control.

  • Incubation: Seed the cell suspension (e.g., 1.5 x 10^4 cells/well) onto the solidified matrix. Incubate at 37°C in a 5% CO2 incubator for 6-18 hours.

  • Visualization and Quantification:

    • Visualize the tube formation using an inverted microscope.

    • For quantification, stain the cells with Calcein-AM for 30 minutes.

    • Capture images and analyze the total tube length, number of junctions, and number of loops using angiogenesis analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).

Chicken Chorioallantoic Membrane (CAM) Assay

This ex vivo assay provides a more complex, in vivo-like environment to assess the effect of inhibitors on angiogenesis.

Materials:

  • Fertilized chicken eggs (day 3-4 of incubation)

  • This compound

  • Thermostable, sterile filter paper discs or sponges

  • Sterile phosphate-buffered saline (PBS)

  • Egg incubator

  • Stereomicroscope with a camera

Protocol:

  • Egg Preparation: Incubate fertilized chicken eggs at 37.5°C with 60-70% humidity. On day 3, create a small window in the eggshell to expose the CAM.

  • Inhibitor Application: Prepare sterile filter paper discs or sponges soaked with different concentrations of this compound in a suitable solvent (e.g., PBS with a small amount of DMSO). A vehicle control disc should also be prepared.

  • Implantation: Gently place the discs onto the CAM, avoiding major blood vessels.

  • Incubation: Seal the window with sterile tape and return the eggs to the incubator for 48-72 hours.

  • Analysis:

    • Re-open the window and observe the CAM under a stereomicroscope.

    • Capture images of the area around the disc.

    • Quantify angiogenesis by counting the number of blood vessel branch points within a defined radius from the disc. A significant reduction in vessel density and branching in the presence of the inhibitor indicates anti-angiogenic activity.

Visualizations

FGFR1 Signaling Pathway in Angiogenesis

FGFR1_Signaling_Pathway FGF FGF Ligand FGFR1 FGFR1 FGF->FGFR1 Binds FRS2 FRS2α FGFR1->FRS2 Phosphorylates PLCG PLCγ FGFR1->PLCG Phosphorylates GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration Tube_Formation Tube Formation ERK->Tube_Formation AKT AKT PI3K->AKT AKT->Migration Survival Cell Survival AKT->Survival DAG DAG PLCG->DAG IP3 IP3 PLCG->IP3 PKC PKC DAG->PKC Ca Ca²⁺ Release IP3->Ca PKC->Migration Inhibitor This compound Inhibitor->FGFR1 Inhibits

Caption: FGFR1 Signaling Pathway in Endothelial Cell Angiogenesis.

Experimental Workflow: In Vitro Angiogenesis Assays

Experimental_Workflow cluster_assays In Vitro Angiogenesis Assays cluster_steps Experimental Steps Migration Endothelial Cell Migration Assay (Boyden Chamber) Tube Tube Formation Assay (Matrigel) CAM Chicken Chorioallantoic Membrane (CAM) Assay Cell_Culture 1. Culture Endothelial Cells (e.g., HUVEC, HMEC-1) Inhibitor_Prep 2. Prepare this compound (and Vehicle Control) Cell_Culture->Inhibitor_Prep Assay_Setup 3. Set up Assay (Coat plates, prepare chambers, etc.) Inhibitor_Prep->Assay_Setup Treatment 4. Treat Cells with Inhibitor Assay_Setup->Treatment Incubation 5. Incubate (Time and conditions vary by assay) Treatment->Incubation Analysis 6. Data Acquisition & Analysis (Imaging, Quantification) Incubation->Analysis Analysis->Migration Analysis->Tube Analysis->CAM

Caption: General workflow for in vitro angiogenesis assays.

Logical Relationship: Inhibition of Angiogenesis

Inhibition_Logic FGFR1_Inhibitor This compound FGFR1_Activity FGFR1 Kinase Activity FGFR1_Inhibitor->FGFR1_Activity Inhibits Downstream_Signaling Downstream Signaling (ERK, AKT, etc.) FGFR1_Activity->Downstream_Signaling Activates Endothelial_Function Endothelial Cell Function (Migration, Proliferation, Tube Formation) Downstream_Signaling->Endothelial_Function Promotes Angiogenesis Angiogenesis Endothelial_Function->Angiogenesis Leads to

Caption: Logical flow of FGFR1 inhibition on angiogenesis.

References

Application of Compound 5g in Bladder Cancer Cell Lines: A Proposed Research Framework

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Compound 5g, a novel benzothiazole derivative, has been identified as a potent inhibitor of cancer cell proliferation.[1] This document provides a comprehensive overview of its known mechanisms and detailed protocols for its application and evaluation in bladder cancer cell lines. While the primary research on compound 5g was conducted on leukemic and breast cancer models, its mechanism of action suggests it may be a promising candidate for investigation in urothelial carcinoma.[1] The compound has been shown to induce G2/M phase cell cycle arrest and apoptosis through the generation of reactive oxygen species (ROS) and subsequent DNA damage.[1]

This application note serves as a foundational guide for researchers aiming to explore the therapeutic potential of compound 5g in bladder cancer.

Data Presentation

The following tables summarize the quantitative data from the foundational study on compound 5g in various cancer cell lines. These data provide a benchmark for expected outcomes in analogous experiments with bladder cancer cell lines.

Table 1: Effect of Compound 5g on Cell Cycle Distribution

Cell LineTreatment (Concentration)% of Cells in G0/G1% of Cells in S% of Cells in G2/M
Nalm6 Control (0 µM)60.129.810.1
5g (10 µM)45.225.329.5
5g (20 µM)30.718.950.4
5g (30 µM)20.315.164.6
K562 Control (0 µM)55.433.211.4
5g (10 µM)42.128.729.2
5g (20 µM)31.520.148.4
5g (30 µM)22.816.560.7
MCF7 Control (0 µM)65.224.510.3
5g (10 µM)50.120.329.6
5g (20 µM)38.915.845.3
5g (30 µM)25.412.162.5

Data is adapted from studies on leukemic (Nalm6, K562) and breast cancer (MCF7) cell lines and is intended for comparative purposes.

Table 2: Induction of Apoptosis by Compound 5g

Cell LineTreatment (Concentration)% Apoptotic Cells (Annexin V+)
Nalm6 Control (0 µM)5.2
5g (15 µM)35.8
5g (30 µM)65.4
K562 Control (0 µM)4.8
5g (15 µM)30.2
5g (30 µM)58.9

Data derived from studies on leukemic cell lines. Similar dose-dependent effects are hypothesized for bladder cancer cells.

Mandatory Visualizations

G cluster_workflow Experimental Workflow for Compound 5g Evaluation A Bladder Cancer Cell Culture (e.g., T24, 5637) B Compound 5g Treatment (Dose-Response & Time-Course) A->B C Cell Viability Assay (MTT Assay) B->C E Cell Cycle Analysis (Flow Cytometry) B->E F Apoptosis Assay (Annexin V/PI Staining) B->F G ROS Detection Assay B->G H Western Blot Analysis (Cell Cycle & Apoptosis Markers) B->H D Determine IC50 Value C->D I Data Analysis & Interpretation D->I E->I F->I G->I H->I

Caption: Experimental workflow for evaluating compound 5g.

G cluster_cell_cycle Cell Cycle Regulation cluster_apoptosis Apoptosis Induction C5g Compound 5g ROS ↑ Reactive Oxygen Species (ROS) C5g->ROS DNA_damage DNA Double-Strand Breaks (DSBs) ROS->DNA_damage MMP ↓ Mitochondrial Membrane Potential ROS->MMP CDC25c CDC25c ↓ DNA_damage->CDC25c activates checkpoint CyclinB1 Cyclin B1 ↓ DNA_damage->CyclinB1 activates checkpoint CDK1 CDK1 ↓ DNA_damage->CDK1 activates checkpoint G2M_Arrest G2/M Phase Arrest CDC25c->G2M_Arrest CyclinB1->G2M_Arrest CDK1->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis can lead to Caspases Caspase Activation MMP->Caspases Caspases->Apoptosis

Caption: Proposed signaling pathway of compound 5g.

Experimental Protocols

Cell Culture and Maintenance of Bladder Cancer Cell Lines

This protocol is applicable to common bladder cancer cell lines such as T24 (transitional cell carcinoma) and 5637 (Grade II carcinoma).[2][3]

  • Growth Medium:

    • For T24 cells: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[4]

    • For 5637 cells: RPMI-1640 Medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.[3][5]

  • Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO₂.[2][3]

  • Subculturing:

    • When cells reach 70-80% confluency, aspirate the growth medium.

    • Wash the cell monolayer with phosphate-buffered saline (PBS) without Ca²⁺/Mg²⁺.

    • Add 0.25% Trypsin-EDTA and incubate for 2-3 minutes at 37°C until cells detach.

    • Neutralize trypsin with complete growth medium and centrifuge the cell suspension.

    • Resuspend the cell pellet in fresh medium and seed into new flasks at a ratio of 1:3 to 1:8.[2][3]

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed bladder cancer cells (e.g., T24, 5637) in a 96-well plate at a density of 4 x 10³ cells/well and incubate for 24 hours.[6]

  • Treatment: Treat the cells with various concentrations of compound 5g (e.g., 0, 5, 10, 20, 30, 50 µM) and a vehicle control (DMSO, final concentration <0.1%). Incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Measure the absorbance at 450 nm or 595 nm using a microplate reader.[6][8]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol is for analyzing the distribution of cells in different phases of the cell cycle.

  • Cell Seeding and Treatment: Seed 1 x 10⁶ cells in 6-well plates, allow them to attach overnight, and then treat with desired concentrations of compound 5g for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and collect by centrifugation.

  • Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at 4°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend the pellet in 500 µL of a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.[9]

  • Incubation: Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the samples using a flow cytometer. Model the cell cycle distribution using appropriate software to quantify the percentage of cells in G0/G1, S, and G2/M phases.[9]

Apoptosis Assay by Annexin V/PI Staining

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Seeding and Treatment: Seed 1 x 10⁵ cells per well in a 6-well plate and treat with compound 5g for the desired time (e.g., 48 hours).[6]

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each sample and analyze immediately by flow cytometry.[6]

Reactive Oxygen Species (ROS) Detection

This protocol uses the fluorescent probe DCFH-DA to measure intracellular ROS levels.

  • Cell Seeding and Treatment: Culture cells in 6-well plates and treat with compound 5g for a specified duration.

  • Probe Loading: After treatment, incubate the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C.

  • Cell Harvesting and Washing: Wash the cells twice with PBS to remove excess probe. Harvest the cells.

  • Flow Cytometry: Resuspend the cells in PBS and immediately analyze the fluorescence intensity by flow cytometry (Excitation/Emission: ~488/525 nm). An increase in fluorescence indicates an increase in intracellular ROS.[6]

Western Blotting

This protocol is for detecting changes in the expression of key proteins involved in cell cycle regulation and apoptosis.

  • Protein Extraction: Treat cells with compound 5g, harvest, and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C. Suggested primary antibodies include those for Cyclin B1, CDK1, CDC25c, Bcl-2, Bax, cleaved Caspase-3, and β-actin (as a loading control).[1]

  • Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

References

Application Notes: Assessing the Impact of FGFR1 inhibitor-11 on MMP2 and MMP9 Expression

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Fibroblast Growth Factor Receptor 1 (FGFR1) is a receptor tyrosine kinase that plays a crucial role in various cellular processes, including proliferation, differentiation, and migration.[1] Dysregulation of the FGFR1 signaling pathway, often through gene amplification or mutations, is implicated in the pathogenesis of numerous cancers, including breast and non-small cell lung cancer.[2][3][4] Upon binding with its FGF ligand, FGFR1 dimerizes and activates downstream signaling cascades such as the RAS-MAPK and PI3K-AKT pathways, which drive oncogenesis.[5][6]

Matrix metalloproteinases (MMPs), particularly MMP2 (Gelatinase-A) and MMP9 (Gelatinase-B), are zinc-dependent enzymes essential for degrading the extracellular matrix (ECM).[7][8] Elevated expression and activity of MMP2 and MMP9 are strongly associated with tumor invasion, metastasis, and angiogenesis, as they break down the basement membrane, a key barrier to cancer cell dissemination.[8][9][10] Given that receptor tyrosine kinase pathways can regulate MMP expression, targeting FGFR1 may offer a therapeutic strategy to control metastatic progression by modulating MMP activity.[11]

These application notes provide a detailed protocol for assessing the effect of a specific small molecule, FGFR1 inhibitor-11 , on the expression and activity of MMP2 and MMP9 in cancer cell lines. The following protocols are intended for researchers, scientists, and drug development professionals investigating anti-cancer therapeutics.

Signaling Pathway and Inhibitor Action

The diagram below illustrates the canonical FGFR1 signaling pathway and the mechanism of action for this compound. The inhibitor blocks the intracellular kinase domain, preventing the downstream signaling that may lead to the transcription of genes such as MMP2 and MMP9.

FGFR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space FGF_Ligand FGF Ligand FGFR1_receptor FGFR1 Receptor FGF_Ligand->FGFR1_receptor Binds Kinase_Domain Tyrosine Kinase Domain FGFR1_receptor->Kinase_Domain Dimerization & Autophosphorylation FGFR1_inhibitor This compound FGFR1_inhibitor->Kinase_Domain Inhibits Downstream_Signaling Downstream Signaling (RAS-MAPK, PI3K-AKT) Kinase_Domain->Downstream_Signaling Activates Transcription_Factors Transcription Factors (e.g., AP-1, NF-κB) Downstream_Signaling->Transcription_Factors Activates MMP_Expression MMP2/MMP9 Gene Expression Transcription_Factors->MMP_Expression MMP_Protein MMP2/MMP9 Protein (Pro-enzyme) MMP_Expression->MMP_Protein Translation MMP_Activity Active MMP2/MMP9 (ECM Degradation) MMP_Protein->MMP_Activity Secretion & Activation Experimental_Workflow cluster_analysis Downstream Analysis cluster_assays Assays start Select Cancer Cell Line (e.g., with FGFR1 amplification) culture Cell Culture & Seeding start->culture treatment Treat with this compound (Vehicle, Low, High Dose) culture->treatment incubation Incubate for 24-48 hours treatment->incubation harvest Harvest Samples incubation->harvest rna RNA Isolation (from cells) harvest->rna protein Protein Lysate (from cells) harvest->protein media Conditioned Media (from supernatant) harvest->media qpcr qRT-PCR Analysis (mRNA Expression) rna->qpcr western Western Blot (Protein Expression) protein->western zymo Gelatin Zymography (Enzymatic Activity) media->zymo Logical_Relationship inhibitor This compound Treatment fgfr_inhibition Inhibition of FGFR1 Kinase Activity inhibitor->fgfr_inhibition pathway_down Reduced Downstream Signaling (MAPK/PI3K) fgfr_inhibition->pathway_down mmp_down Decreased MMP2/MMP9 mRNA & Protein Expression pathway_down->mmp_down activity_down Reduced Secretion & Enzymatic Activity of MMP2/MMP9 mmp_down->activity_down ecm_down Decreased ECM Degradation activity_down->ecm_down outcome Potential Reduction in Cell Invasion & Metastasis ecm_down->outcome

References

Troubleshooting & Optimization

Optimizing FGFR1 Inhibitor-11 Concentration for Cell-Based Assays: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of FGFR1 Inhibitor-11 for cell-based assays. It includes frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure successful and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and orally active covalent inhibitor of the Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases. It irreversibly binds to a conserved cysteine residue within the ATP-binding pocket of FGFRs, leading to the inhibition of downstream signaling pathways that are crucial for cell proliferation, survival, and angiogenesis. While it is named for its potent activity against FGFR1, it also demonstrates significant inhibitory activity against other members of the FGFR family, making it a pan-FGFR inhibitor.

Q2: What is a good starting concentration for this compound in a cell-based assay?

A good starting point for most cancer cell lines is to perform a dose-response curve ranging from 0.1 nM to 10 µM. Based on available data, the IC50 values for this compound in various cancer cell lines are in the nanomolar range.[1] For initial experiments, a concentration of 10-100 times the biochemical IC50 for FGFR1 (9.9 nM) can be a reasonable starting point.[1] However, the optimal concentration is highly dependent on the specific cell line and the assay being performed.

Q3: How long should I incubate my cells with this compound?

As this compound is a covalent inhibitor, a shorter incubation time may be sufficient compared to reversible inhibitors. For signaling pathway analysis (e.g., Western blotting for p-FGFR), an incubation of 1-6 hours is often adequate to observe target inhibition. For cell viability or proliferation assays, a longer incubation of 48-72 hours is typically required to observe a phenotypic effect.[1]

Q4: Should I be concerned about off-target effects with this compound?

While this compound is a potent FGFR inhibitor, like many kinase inhibitors, it may have off-target activities, especially at higher concentrations. It is crucial to determine the lowest effective concentration that elicits the desired biological response to minimize off-target effects. Comparing the cellular phenotype with that of other, structurally distinct FGFR inhibitors can help to confirm that the observed effects are on-target.

Q5: How can I confirm that this compound is inhibiting its target in my cells?

The most direct way to confirm target engagement is to perform a Western blot analysis to assess the phosphorylation status of FGFR1 at key tyrosine residues (e.g., Tyr653/654).[2][3] A dose-dependent decrease in p-FGFR1 levels upon treatment with this compound would indicate successful target inhibition. It is also recommended to examine the phosphorylation status of downstream signaling proteins such as ERK1/2 (p44/42 MAPK) and AKT.

Data Presentation

Table 1: Biochemical IC50 Values for this compound

TargetIC50 (nM)
FGFR19.9[1]
FGFR23.1[1]
FGFR316[1]
FGFR41.8[1]

Table 2: Cellular IC50 Values for this compound (72-hour treatment)

Cell LineCancer TypeIC50 (nM)
NCI-H1581Lung Cancer< 2[1]
SNU-16Gastric Cancer< 2[1]
Huh-7Hepatocellular Carcinoma15.63[1]
Hep3BHepatocellular Carcinoma52.6[1]

Experimental Protocols

Cell Viability Assay (MTT/WST-1)

This protocol is designed to determine the effect of this compound on the proliferation of adherent cancer cell lines.

Materials:

  • This compound

  • Complete cell culture medium

  • 96-well plates

  • MTT or WST-1 reagent

  • Solubilization solution (for MTT)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 3,000-10,000 cells per well in 100 µL of complete medium.

  • Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Prepare serial dilutions of this compound in complete medium. A common starting range is 0.1 nM to 10 µM. Include a vehicle control (e.g., 0.1% DMSO).

  • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor or vehicle control.

  • Incubate the plate for 48-72 hours.

  • Add 10 µL of MTT (5 mg/mL) or WST-1 reagent to each well and incubate for 2-4 hours at 37°C.

  • If using MTT, add 100 µL of solubilization solution and incubate overnight at 37°C.

  • Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-1) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Western Blotting for Phospho-FGFR1

This protocol allows for the assessment of FGFR1 inhibition by measuring the phosphorylation status of the receptor.

Materials:

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-p-FGFR1 (Tyr653/654), anti-total FGFR1, and anti-GAPDH (or other loading control)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

  • SDS-PAGE gels and blotting apparatus

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) for 1-6 hours. Include a vehicle control.

  • If the basal level of p-FGFR1 is low, you may need to stimulate the cells with an FGF ligand (e.g., 20 ng/mL FGF2) for 15-30 minutes before lysis.

  • Wash the cells with ice-cold PBS and lyse them with 100-200 µL of lysis buffer per well.

  • Clarify the lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.

  • Determine the protein concentration of the supernatants using a BCA or Bradford assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-p-FGFR1 antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an ECL reagent and an imaging system.

  • Strip the membrane and re-probe for total FGFR1 and a loading control to ensure equal protein loading.

Mandatory Visualizations

FGFR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space FGF Ligand FGF Ligand FGFR1 Extracellular Domain Transmembrane Domain Intracellular Kinase Domain FGF Ligand->FGFR1:f0 Heparan Sulfate Heparan Sulfate Heparan Sulfate->FGFR1:f0 FRS2 FRS2 FGFR1:f2->FRS2 Dimerization & Autophosphorylation PLCg PLCg FGFR1:f2->PLCg PI3K PI3K FGFR1:f2->PI3K STAT STAT FGFR1:f2->STAT GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene Expression Gene Expression ERK->Gene Expression AKT AKT PI3K->AKT Cell Proliferation Cell Proliferation Gene Expression->Cell Proliferation Cell Survival Cell Survival Gene Expression->Cell Survival FGFR1_Inhibitor_11 This compound FGFR1_Inhibitor_11->FGFR1:f2

Caption: FGFR1 Signaling Pathway and Point of Inhibition.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis Cell Culture Cell Culture Dose-Response Treatment Dose-Response Treatment Cell Culture->Dose-Response Treatment Inhibitor Dilution Inhibitor Dilution Inhibitor Dilution->Dose-Response Treatment Cell Viability Assay (48-72h) Cell Viability Assay (48-72h) Dose-Response Treatment->Cell Viability Assay (48-72h) Western Blot (1-6h) Western Blot (1-6h) Dose-Response Treatment->Western Blot (1-6h) IC50 Determination IC50 Determination Cell Viability Assay (48-72h)->IC50 Determination Phosphorylation Analysis Phosphorylation Analysis Western Blot (1-6h)->Phosphorylation Analysis

Caption: General Experimental Workflow for Inhibitor Testing.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High IC50 value or no effect on cell viability 1. Cell line is not dependent on FGFR signaling. 2. Insufficient incubation time. 3. Inhibitor degradation. 4. Incorrect concentration of the inhibitor.1. Screen a panel of cell lines with known FGFR alterations (amplification, fusion, or mutation). 2. Increase the incubation time to 72 or 96 hours. 3. Prepare fresh dilutions of the inhibitor for each experiment. Store the stock solution at -80°C. 4. Verify the concentration of your stock solution.
No change in p-FGFR1 levels after treatment 1. Insufficient inhibitor concentration. 2. Incubation time is too short or too long. 3. Low basal p-FGFR1 levels. 4. Poor antibody quality.1. Increase the concentration of this compound. 2. Perform a time-course experiment (e.g., 30 min, 1h, 2h, 4h, 6h). 3. Stimulate cells with an appropriate FGF ligand before inhibitor treatment and lysis. 4. Use a validated antibody for p-FGFR1 and ensure proper Western blot technique.
High background in Western blot 1. Insufficient blocking. 2. Secondary antibody concentration is too high. 3. Contaminated buffers.1. Increase blocking time to 1.5-2 hours or try a different blocking agent (e.g., 5% BSA). 2. Titrate the secondary antibody to determine the optimal concentration. 3. Prepare fresh buffers for each experiment.
Variability between replicate wells in viability assays 1. Uneven cell seeding. 2. Edge effects in the 96-well plate. 3. Pipetting errors.1. Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly. 2. Avoid using the outer wells of the plate or fill them with sterile PBS. 3. Use calibrated pipettes and be consistent with your pipetting technique.

References

FGFR1 inhibitor-11 stability and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability, storage, and handling of FGFR1 inhibitor-11 (CAS: 2658488-68-5). It also includes troubleshooting guides for common experimental issues and detailed protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and covalent pan-inhibitor of the Fibroblast Growth Factor Receptors (FGFRs).[1][2] It binds to FGFR1 and subsequently inactivates its downstream signaling pathways, including the ERK1/2 and IκBα/NF-κB pathways.[3][4] This inhibition of FGFR signaling can suppress the proliferation of cancer cells and induce apoptosis.[5]

Q2: What are the recommended storage conditions for this compound?

While specific stability data is limited, general recommendations for small molecule inhibitors like this compound are as follows:

  • Solid Form: Store the solid compound at -20°C for long-term storage (up to 3 years).[6]

  • In Solvent: For stock solutions, it is recommended to store them at -80°C for up to 1 year.[6] For short-term storage (up to 1 month), -20°C is acceptable.

Q3: How should I prepare stock solutions of this compound?

It is recommended to dissolve this compound in a suitable solvent such as Dimethyl Sulfoxide (DMSO).

Q4: What are the reported IC50 values for this compound?

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound against various FGFR isoforms.

TargetIC50 (nM)
FGFR19.9
FGFR23.1
FGFR316
FGFR41.8

Data sourced from MedChemExpress product information.[1]

Experimental Protocols

General Protocol for In Vitro Cell-Based Assays

This protocol provides a general workflow for assessing the activity of this compound in a cell-based assay, such as a cell viability or proliferation assay.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Preparation: Prepare a serial dilution of this compound in the appropriate cell culture medium. It is crucial to ensure that the final concentration of the solvent (e.g., DMSO) is consistent across all wells and does not exceed a level that affects cell viability (typically ≤ 0.1%).

  • Cell Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of this compound. Include appropriate controls, such as vehicle-only (e.g., DMSO) treated cells and untreated cells.

  • Incubation: Incubate the cells with the inhibitor for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • Assay Measurement: Following incubation, perform the chosen cell viability or proliferation assay according to the manufacturer's instructions (e.g., MTS, MTT, or CellTiter-Glo®).

  • Data Analysis: Measure the output signal (e.g., absorbance or luminescence) using a plate reader. Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Inconsistent or non-reproducible results Compound Instability: The inhibitor may be degrading in the experimental medium or under certain storage conditions.Prepare fresh dilutions of the inhibitor from a frozen stock for each experiment. Minimize the time the inhibitor is kept at room temperature or in aqueous solutions.
Cell Culture Variability: Inconsistent cell numbers, passage numbers, or cell health can lead to variable responses.Use cells within a consistent and low passage number range. Ensure uniform cell seeding density. Regularly check for and treat any mycoplasma contamination.
Low or no observable inhibitory effect Incorrect Compound Concentration: The concentrations used may be too low to elicit a response.Perform a dose-response experiment over a wide range of concentrations to determine the optimal inhibitory range.
Cell Line Insensitivity: The chosen cell line may not have an activated FGFR signaling pathway or may have resistance mechanisms.Verify the expression and activation status of FGFR1 in your cell line using techniques like Western blotting or qPCR. Consider using a cell line known to be sensitive to FGFR inhibitors as a positive control.
Compound Precipitation: The inhibitor may have precipitated out of the solution, especially at higher concentrations.Visually inspect the treatment medium for any signs of precipitation. If precipitation is observed, consider using a lower concentration or a different solvent system if compatible with your assay.
High background or off-target effects Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high, causing cellular stress or toxicity.Ensure the final solvent concentration is low and consistent across all wells, including controls (typically ≤ 0.1%).
Non-specific Binding: The inhibitor may be binding to other cellular targets at the concentrations used.Review the literature for any known off-target effects of the inhibitor. Consider using a more specific inhibitor if available or validating key findings with a second, structurally distinct inhibitor.

Visualizations

FGFR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF Ligand FGFR1 FGFR1 FGF->FGFR1 Binds FRS2 FRS2 FGFR1->FRS2 Phosphorylates PLCg PLCγ FGFR1->PLCg Phosphorylates GRB2_SOS GRB2/SOS FRS2->GRB2_SOS Recruits RAS RAS GRB2_SOS->RAS Activates PI3K PI3K PLCg->PI3K Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Regulates AKT AKT PI3K->AKT Activates AKT->Transcription Regulates Inhibitor This compound Inhibitor->FGFR1 Inhibits

Caption: FGFR1 Signaling Pathway and the inhibitory action of this compound.

Experimental_Workflow start Start cell_culture 1. Cell Culture (Select and maintain appropriate cell line) start->cell_culture seeding 2. Cell Seeding (Plate cells for experiment) cell_culture->seeding treatment 3. Compound Treatment (Add this compound at various concentrations) seeding->treatment incubation 4. Incubation (Allow inhibitor to act on cells) treatment->incubation assay 5. Endpoint Assay (e.g., Cell Viability, Western Blot, qPCR) incubation->assay data_collection 6. Data Collection (Measure assay output) assay->data_collection analysis 7. Data Analysis (Calculate IC50, assess protein levels, etc.) data_collection->analysis end End analysis->end

Caption: A typical experimental workflow for evaluating this compound in vitro.

References

Preventing degradation of FGFR1 inhibitor-11 in solution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for FGFR1 inhibitor-11. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the degradation of this compound in solution and ensure the accuracy and reproducibility of their experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent, orally active, and covalent pan-inhibitor of Fibroblast Growth Factor Receptors (FGFRs). It contains a quinolone core structure and an acrylamide functional group. This acrylamide moiety acts as a Michael acceptor, allowing the inhibitor to form a covalent bond with a specific cysteine residue in the ATP-binding pocket of FGFRs. This irreversible binding leads to sustained inhibition of FGFR signaling pathways, which are often dysregulated in various cancers.

Q2: What are the primary causes of this compound degradation in solution?

Based on its chemical structure, the primary causes of degradation in solution are suspected to be:

  • Photodegradation: The quinolone core of the molecule is susceptible to degradation upon exposure to light, particularly UV radiation.[1][2][3]

  • Hydrolysis: The electrophilic acrylamide group can react with water, leading to hydrolysis and loss of covalent binding capability.

  • Reaction with Nucleophiles: The acrylamide moiety can react with other nucleophilic species present in the solution, such as components of cell culture media or other additives.[4]

  • Oxidation: Like many organic molecules, this compound may be susceptible to oxidation, especially if exposed to air for extended periods.

  • pH Instability: Extreme pH values can catalyze the degradation of the compound.

Q3: How should I prepare stock solutions of this compound?

For optimal stability, it is recommended to prepare stock solutions in anhydrous, high-purity dimethyl sulfoxide (DMSO). To minimize the introduction of water, use fresh, unopened DMSO. After preparation, aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles and store them at -80°C in light-protecting tubes.

Q4: What is the recommended procedure for preparing working solutions?

It is highly recommended to prepare fresh working solutions from a frozen stock aliquot for each experiment. Dilute the stock solution in the appropriate aqueous buffer or cell culture medium immediately before use. Avoid storing aqueous solutions for extended periods.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and use of this compound in solution.

Problem Potential Cause Recommended Solution
Inconsistent or lower than expected potency in cell-based assays. Degradation of the inhibitor in the working solution.Prepare fresh working solutions for each experiment. Minimize the time the inhibitor spends in aqueous solution before being added to the cells. Protect the solution from light during preparation and incubation.
Adsorption of the inhibitor to plasticware.Use low-protein-binding plasticware for preparing and storing solutions.
Incorrect concentration of the stock solution.Verify the concentration of your stock solution using a validated analytical method such as HPLC-UV or LC-MS/MS.
Precipitation of the inhibitor upon dilution in aqueous buffer. The inhibitor has limited solubility in aqueous solutions.Ensure the final concentration of DMSO in your working solution is sufficient to maintain solubility, but still compatible with your experimental system. Gentle warming or sonication may aid dissolution, but be cautious as this can also accelerate degradation.
Gradual loss of activity of the stock solution over time. Degradation of the inhibitor in the stock solution due to repeated freeze-thaw cycles or improper storage.Aliquot stock solutions into single-use volumes to avoid freeze-thaw cycles. Store at -80°C in tightly sealed, light-protecting vials.
Introduction of moisture into the DMSO stock.Use anhydrous DMSO and handle it in a low-humidity environment. Ensure vials are tightly sealed.
Baseline drift or appearance of extra peaks in HPLC/LC-MS analysis. Degradation of the inhibitor in the analytical sample.Prepare samples for analysis immediately before injection. Keep the autosampler at a low temperature (e.g., 4°C). Use a mobile phase that is compatible with the inhibitor's stability.

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions

This protocol outlines the recommended procedure for preparing stable stock and fresh working solutions of this compound.

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh 1. Weigh this compound powder dmso 2. Add anhydrous DMSO to desired concentration weigh->dmso vortex 3. Vortex until fully dissolved dmso->vortex aliquot 4. Aliquot into single-use, light-protecting tubes vortex->aliquot store_stock 5. Store at -80°C aliquot->store_stock thaw 1. Thaw a single aliquot of stock solution store_stock->thaw For each experiment dilute 2. Dilute with pre-warmed aqueous buffer/media thaw->dilute use 3. Use immediately in experiment dilute->use

Workflow for preparing this compound solutions.

Protocol 2: Stability Assessment by HPLC-UV

This protocol provides a general method for assessing the stability of this compound in a given solution. A specific, validated method for this compound may need to be developed.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_sol 1. Prepare inhibitor solution in the test buffer incubate 2. Incubate under desired conditions (e.g., 37°C, light exposure) prep_sol->incubate sample 3. Take aliquots at different time points (t=0, 1, 2, 4, 8, 24h) incubate->sample quench 4. Quench reaction (e.g., dilute in mobile phase, store at 4°C) sample->quench inject 5. Inject sample onto a C18 column quench->inject elute 6. Elute with a suitable mobile phase gradient (e.g., acetonitrile/water with 0.1% formic acid) inject->elute detect 7. Detect absorbance at the inhibitor's λmax elute->detect integrate 8. Integrate peak area of the parent compound plot 9. Plot peak area vs. time to determine degradation rate integrate->plot

Workflow for stability testing of this compound.

Signaling Pathway

FGFR Signaling Pathway and Inhibition

The following diagram illustrates the canonical FGFR signaling pathway and the point of inhibition by this compound.

G cluster_membrane Cell Membrane cluster_downstream Downstream Signaling cluster_response Cellular Response FGF FGF Ligand FGFR FGFR FGF->FGFR Binds Dimer Receptor Dimerization & Autophosphorylation FGFR->Dimer FRS2 FRS2 Dimer->FRS2 PI3K PI3K Dimer->PI3K PLCg PLCγ Dimer->PLCg Inhibitor This compound Inhibitor->Dimer Covalently Binds & Inhibits Kinase Activity GRB2_SOS GRB2/SOS FRS2->GRB2_SOS RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Angiogenesis Angiogenesis ERK->Angiogenesis AKT AKT PI3K->AKT Survival Survival AKT->Survival DAG_IP3 DAG / IP3 PLCg->DAG_IP3 PKC PKC DAG_IP3->PKC Migration Migration PKC->Migration

FGFR signaling pathway and the mechanism of this compound.

References

Technical Support Center: Enhancing Oral Bioavailability of FGFR Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor oral bioavailability of Fibroblast Growth Factor Receptor (FGFR) inhibitors.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the poor oral bioavailability of many FGFR inhibitors?

A1: The poor oral bioavailability of many FGFR inhibitors, which are often small molecule tyrosine kinase inhibitors (TKIs), can be attributed to several factors:

  • Poor Aqueous Solubility: Many FGFR inhibitors are hydrophobic molecules with low solubility in gastrointestinal fluids, which limits their dissolution and subsequent absorption. This is a common challenge for drugs classified under the Biopharmaceutics Classification System (BCS) Class II and IV.

  • Extensive First-Pass Metabolism: After absorption from the gut, the drug is transported to the liver via the portal vein, where it can be extensively metabolized by enzymes like cytochrome P450 (CYP) before reaching systemic circulation. This significantly reduces the amount of active drug that reaches its target.

  • Efflux by Transporters: P-glycoprotein (P-gp) and other efflux transporters present in the intestinal epithelium can actively pump the absorbed drug back into the intestinal lumen, thereby limiting its net absorption.

  • Degradation in the GI Tract: The harsh environment of the gastrointestinal tract, including acidic pH in the stomach and the presence of digestive enzymes, can lead to the degradation of the drug molecule before it can be absorbed.

Q2: What are the main strategies to improve the oral bioavailability of FGFR inhibitors?

A2: Several strategies can be employed to overcome the poor oral bioavailability of FGFR inhibitors:

  • Formulation Strategies: These approaches aim to enhance the dissolution rate and solubility of the drug. Common techniques include:

    • Particle Size Reduction: Micronization and nanonization increase the surface area of the drug, leading to faster dissolution.

    • Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous state prevents crystallization and improves solubility and dissolution.

    • Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve the solubility and absorption of lipophilic drugs.

    • Nanotechnology-Based Approaches: Encapsulating the drug in nanoparticles, such as liposomes or polymeric nanoparticles, can protect it from degradation, improve its solubility, and potentially enhance its absorption.

  • Chemical Modification (Prodrug Approach): This involves chemically modifying the FGFR inhibitor to create a prodrug with improved physicochemical properties, such as increased solubility or permeability. The prodrug is then converted to the active drug in the body.

  • Co-administration with Other Agents:

    • Absorption Enhancers: These agents can transiently increase the permeability of the intestinal epithelium.

    • P-gp Inhibitors: Co-administration with a P-gp inhibitor can block the efflux of the FGFR inhibitor back into the intestinal lumen, thereby increasing its absorption.

Q3: How does food intake affect the oral bioavailability of FGFR inhibitors?

A3: The effect of food on the oral bioavailability of FGFR inhibitors can be complex and drug-dependent. For some FGFR inhibitors, administration with a high-fat meal has been shown to significantly increase their plasma exposure. This can be due to increased drug solubilization by bile salts secreted in response to the meal, and delayed gastric emptying, which can increase the time for dissolution. However, for other drugs, food can decrease absorption. It is crucial to conduct food-effect studies during clinical development to provide appropriate dosing recommendations.

Troubleshooting Guides

Scenario 1: Low and Variable Oral Bioavailability in Preclinical Animal Studies

Potential Cause Troubleshooting Steps
Poor aqueous solubility and slow dissolution rate. 1. Characterize the solid-state properties of your compound (e.g., crystallinity, polymorphism). 2. Employ a bioavailability-enhancing formulation. Start with simpler approaches like micronization or co-solvents in the dosing vehicle. If unsuccessful, consider more advanced formulations like amorphous solid dispersions or lipid-based systems. 3. Perform in vitro dissolution studies with the new formulations to confirm improved dissolution before proceeding to in vivo studies.
Extensive first-pass metabolism in the gut wall or liver. 1. Conduct in vitro metabolism studies using liver microsomes or hepatocytes to determine the metabolic stability of the compound. 2. If metabolism is high, consider a prodrug approach to mask the metabolic site. 3. Alternatively, explore co-administration with a known inhibitor of the metabolizing enzymes, although this can lead to drug-drug interaction concerns.
P-glycoprotein (P-gp) mediated efflux. 1. Perform an in vitro P-gp substrate assay using cell lines like Caco-2 or MDCK-MDR1 to determine if your compound is a P-gp substrate. 2. If it is a substrate, consider co-dosing with a P-gp inhibitor in your animal studies to confirm that efflux is the limiting factor. 3. Formulation approaches, such as encapsulation in nanoparticles, can sometimes help bypass P-gp efflux.
High inter-animal variability. 1. Ensure consistent dosing technique and volume across all animals. 2. Control for food intake as it can significantly impact bioavailability. Fasting animals overnight before dosing is a common practice. 3. Consider the formulation's stability and homogeneity. Ensure the drug is uniformly suspended or dissolved in the vehicle.

Scenario 2: Low Permeability in Caco-2 Assay

Potential Cause Troubleshooting Steps
Compound has low aqueous solubility, leading to artificially low apparent permeability (Papp). 1. Increase the compound's concentration in the donor compartment as much as solubility allows. 2. Incorporate a non-toxic solubilizing agent (e.g., BSA, cyclodextrin) in the transport buffer. 3. Use a modified Caco-2 assay protocol with a longer incubation time to allow for sufficient compound to permeate.
Compound is a substrate for efflux transporters (e.g., P-gp, BCRP) on the apical membrane of Caco-2 cells. 1. Calculate the efflux ratio by comparing the Papp in the basolateral-to-apical (B-A) direction with the apical-to-basolateral (A-B) direction. An efflux ratio greater than 2 suggests active efflux. 2. Perform the Caco-2 assay in the presence of known inhibitors of P-gp (e.g., verapamil, elacridar) or BCRP (e.g., Ko143) to confirm the involvement of these transporters.
Poor compound recovery after the assay. 1. Analyze the cell monolayer and the plate for compound binding. Highly lipophilic compounds can bind to the plasticware or the cell membrane. 2. Include a surfactant in the sample collection and analysis buffers to improve recovery.

Data Presentation

Table 1: Comparison of Oral Bioavailability of FGFR Inhibitors with Different Formulation Strategies

FGFR InhibitorFormulationAnimal ModelOral Bioavailability (%)Fold Increase vs. Unformulated DrugReference
PonatinibLiposomal formulationMouseNot explicitly quantified, but showed significant tumor growth inhibition at markedly reduced side effects compared to free drug, suggesting improved therapeutic index.-
H3B-6527Capsule (Fasted)HumanBaseline-
H3B-6527Capsule (with High-Fat Meal)HumanIncreased Cmax by 1.74-fold and AUC by 2.46-fold~2.5
PRN1371Methylcellulose SuspensionRat>100% (suggests saturation of clearance)-
PRN1371Methylcellulose SuspensionDog<15%-
PRN1371Methylcellulose Suspension with Citric AcidDog21%>1.4

Note: Direct comparative oral bioavailability data for different formulations of the same FGFR inhibitor is limited in the public domain. The table provides examples of how formulation and administration conditions can influence the pharmacokinetic parameters of FGFR inhibitors.

Experimental Protocols

1. Preparation of an Amorphous Solid Dispersion of an FGFR Inhibitor using Hot-Melt Extrusion (HME)

  • Objective: To prepare a solid dispersion of a poorly water-soluble FGFR inhibitor in a polymeric carrier to enhance its dissolution rate and oral bioavailability.

  • Materials:

    • FGFR inhibitor

    • Polymeric carrier (e.g., polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), Soluplus®)

    • Plasticizer (optional, e.g., polyethylene glycol (PEG), triethyl citrate)

    • Hot-melt extruder with a twin-screw system

    • Grinder/mill

    • Sieves

  • Protocol:

    • Premixing: Accurately weigh the FGFR inhibitor and the polymeric carrier (and plasticizer, if used) at the desired ratio (e.g., 1:3 drug-to-polymer). Physically mix the components using a blender for 5-10 minutes to ensure a homogenous powder blend.

    • Extruder Setup: Set up the hot-melt extruder with the appropriate screw configuration and die. Set the temperature profile for the different heating zones of the extruder barrel. The temperature should be above the glass transition temperature of the polymer and sufficient to melt the drug, but below the degradation temperature of the drug and polymer.

    • Extrusion: Feed the powder blend into the extruder at a constant feed rate. The molten material will be extruded through the die.

    • Cooling and Collection: Collect the extrudate on a conveyor belt where it will cool and solidify.

    • Milling and Sieving: Mill the cooled extrudate into a powder using a grinder. Sieve the powder to obtain a uniform particle size distribution.

    • Characterization: Characterize the solid dispersion for drug content, amorphous nature (using techniques like X-ray diffraction (XRD) and differential scanning calorimetry (DSC)), and in vitro dissolution enhancement compared to the pure drug.

2. In Vitro P-glycoprotein (P-gp) Substrate Assay using Caco-2 Cells

  • Objective: To determine if an FGFR inhibitor is a substrate of the P-gp efflux transporter.

  • Materials:

    • Caco-2 cells

    • Transwell® inserts (e.g., 12-well or 24-well plates)

    • Cell culture medium and supplements

    • Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with HEPES)

    • FGFR inhibitor test compound

    • Positive control P-gp substrate (e.g., digoxin, rhodamine 123)

    • P-gp inhibitor (e.g., verapamil, elacridar)

    • LC-MS/MS for compound quantification

  • Protocol:

    • Cell Culture: Culture Caco-2 cells on Transwell® inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer. Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).

    • Bidirectional Transport Study:

      • Apical to Basolateral (A-B) Transport: Add the FGFR inhibitor solution (in transport buffer) to the apical (upper) chamber. At predetermined time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral (lower) chamber.

      • Basolateral to Apical (B-A) Transport: Add the FGFR inhibitor solution to the basolateral chamber and take samples from the apical chamber at the same time points.

    • Inhibition Study: Repeat the bidirectional transport study in the presence of a P-gp inhibitor in both the apical and basolateral chambers.

    • Sample Analysis: Quantify the concentration of the FGFR inhibitor in the collected samples using a validated LC-MS/MS method.

    • Data Analysis:

      • Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the Transwell® membrane, and C0 is the initial drug concentration in the donor chamber.

      • Calculate the efflux ratio (ER): ER = Papp (B-A) / Papp (A-B)

      • An ER > 2 is indicative of active efflux. A significant reduction in the ER in the presence of a P-gp inhibitor confirms that the compound is a P-gp substrate.

Mandatory Visualizations

FGFR_Signaling_Pathway FGF FGF Ligand FGFR Extracellular Transmembrane Tyrosine Kinase Domain FGF->FGFR:f0 Binds FRS2 FRS2 FGFR:f2->FRS2 Phosphorylates PLCg PLCγ FGFR:f2->PLCg Phosphorylates PI3K PI3K FGFR:f2->PI3K Activates STAT STAT FGFR:f2->STAT Activates GRB2 GRB2 FRS2->GRB2 Recruits SOS SOS GRB2->SOS RAS RAS SOS->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 PKC PKC DAG->PKC PKC->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT->Proliferation

Caption: Simplified FGFR signaling pathway.

Experimental_Workflow_Bioavailability Start Poorly Soluble FGFR Inhibitor Formulation Formulation Development (e.g., Solid Dispersion, Nanoparticle) Start->Formulation InVitro In Vitro Characterization Formulation->InVitro InVivo In Vivo Pharmacokinetic Study (Rodent Model) Formulation->InVivo Dissolution Dissolution Testing InVitro->Dissolution Permeability Caco-2 Permeability Assay InVitro->Permeability Analysis LC-MS/MS Analysis of Plasma Samples InVivo->Analysis PK_Params Calculate Pharmacokinetic Parameters (AUC, Cmax, Bioavailability) Analysis->PK_Params Troubleshooting_Logic Problem Low Oral Bioavailability In Vivo Solubility Is in vitro dissolution poor? Problem->Solubility Permeability Is Caco-2 permeability low with high efflux? Solubility->Permeability No Formulate Improve Formulation (e.g., Solid Dispersion) Solubility->Formulate Yes Metabolism Is in vitro metabolic stability low? Permeability->Metabolism No Pgp Co-dose with P-gp Inhibitor Permeability->Pgp Yes Prodrug Prodrug Strategy Metabolism->Prodrug Yes Success Improved Bioavailability Metabolism->Success No Formulate->Success Pgp->Success Prodrug->Success

Technical Support Center: Interpreting Unexpected Phenotypes with C11 Inhibitor Treatment

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the C11 inhibitor, a selective fibroblast growth factor receptor 1 (FGFR1) inhibitor. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and interpret unexpected experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for the C11 inhibitor?

A1: C11 is a selective inhibitor of Fibroblast Growth Factor Receptor 1 (FGFR1), a receptor tyrosine kinase. It functions by binding to the ATP-binding pocket of the FGFR1 kinase domain, which inhibits its autophosphorylation and subsequent activation of downstream signaling pathways, primarily the PI3K/AKT and MAPK/ERK pathways. This inhibition is intended to block cellular processes that contribute to cancer progression, such as proliferation, migration, invasion, and angiogenesis.

Q2: What are the expected cellular phenotypes after C11 treatment?

A2: Based on its mechanism of action, the expected phenotypes in FGFR1-dependent cancer cell lines include:

  • Reduced cell proliferation and viability: Inhibition of pro-survival signaling pathways.

  • Decreased cell migration and invasion: Attenuation of signaling that governs cell motility.

  • Inhibition of angiogenesis: Reduced ability of endothelial cells to form new blood vessels.

  • Decreased phosphorylation of FGFR1 and its downstream targets (e.g., AKT, ERK).

Q3: We observed a paradoxical decrease in proliferation upon stimulating FGFR1-amplified cells with FGF2, which was reversed by C11. Is this expected?

A3: This is a documented paradoxical effect. In some cancer cells with high FGFR1 amplification, excessive FGF2 signaling can lead to a switch from a proliferative to a stem-like state, characterized by an increase in the cell cycle inhibitor p21 and activation of the JAK-STAT pathway. This can result in a slowdown of proliferation.[1][2] C11, by inhibiting FGFR1, can reverse this paradoxical effect and restore a more typical proliferative phenotype in the short term. This highlights the complexity of FGFR1 signaling and the importance of context-dependent interpretation of results.

Q4: We are seeing the development of resistance to C11 in our long-term cell culture experiments. What are the potential mechanisms?

A4: Resistance to FGFR inhibitors can arise through several mechanisms:

  • On-target resistance: Acquired mutations in the FGFR1 kinase domain that prevent C11 binding.[3][4]

  • Bypass signaling: Activation of alternative signaling pathways that compensate for the inhibition of FGFR1, such as the EGFR, MET, or PI3K/mTOR pathways.[5][6][7]

  • Epithelial-to-mesenchymal transition (EMT): A cellular reprogramming that can reduce dependence on FGFR1 signaling.[5][7]

Troubleshooting Guides

Issue 1: Unexpected Increase in Cell Proliferation or Viability
Possible Cause Recommended Action
Paradoxical effect reversal In FGFR1-amplified cells, C11 might be reversing a growth-inhibitory state induced by high FGF signaling. Confirm FGFR1 amplification status. Analyze p21 and STAT phosphorylation levels.
Off-target effects The C11 inhibitor may have off-target activities in your specific cell model. Perform a kinase panel screen to identify other potential targets.
Compensatory signaling Cells may upregulate parallel survival pathways (e.g., EGFR signaling) in response to FGFR1 inhibition.[8][9] Perform western blotting for phosphorylated EGFR, MET, or other relevant receptor tyrosine kinases.
Incorrect dosage An incorrect concentration of C11 may lead to unexpected results. Re-verify the IC50 of C11 in your cell line and use a dose-response curve.
Issue 2: No Effect or Reduced Efficacy of C11
Possible Cause Recommended Action
Cell line is not dependent on FGFR1 signaling Confirm the expression and activation status of FGFR1 in your cell line via western blot or qPCR. Test the effect of C11 in a known FGFR1-dependent positive control cell line.
Drug stability/activity issue Ensure proper storage and handling of the C11 inhibitor. Test the activity of the current batch of C11 in a sensitive cell line.
Acquired resistance For long-term experiments, consider the possibility of acquired resistance. Analyze for mutations in the FGFR1 kinase domain or activation of bypass pathways.[3][4][5]
Suboptimal experimental conditions Review and optimize assay parameters such as cell seeding density, incubation time, and serum concentration in the media.
Issue 3: Unexpected Changes in Cell Morphology or Gene Expression
Possible Cause Recommended Action
Induction of differentiation Inhibition of FGFR1 can sometimes promote cellular differentiation.[10] Assess differentiation markers specific to your cell type using qPCR, western blotting, or immunofluorescence.
Activation of unforeseen signaling pathways C11 treatment may lead to the activation of other signaling cascades. A broad analysis of signaling pathways using a phospho-kinase array can provide insights.
Off-target gene regulation The inhibitor might be affecting transcription factors or other regulators of gene expression. Perform RNA-sequencing to get a global view of gene expression changes.

Experimental Protocols

Cell Viability Assay (MTT)
  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Treat cells with a serial dilution of C11 inhibitor and a vehicle control. Incubate for the desired duration (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

Western Blot for Phosphorylated Proteins
  • Cell Lysis: After treatment with C11, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated and total FGFR1, AKT, and ERK overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Cell Migration Assay (Transwell)
  • Chamber Preparation: Place Transwell inserts with an 8 µm pore size into a 24-well plate.

  • Chemoattractant: Add media with a chemoattractant (e.g., 10% FBS) to the lower chamber.

  • Cell Seeding: Seed serum-starved cells, pre-treated with C11 or vehicle, into the upper chamber in serum-free media.

  • Incubation: Incubate for a period that allows for migration but not proliferation (e.g., 12-24 hours).

  • Staining and Counting: Remove non-migrated cells from the top of the insert. Fix and stain the migrated cells on the bottom of the membrane with crystal violet. Count the number of migrated cells in several fields of view under a microscope.

Tube Formation Assay (Angiogenesis)
  • Plate Coating: Coat a 96-well plate with a basement membrane matrix (e.g., Matrigel) and allow it to solidify at 37°C.

  • Cell Seeding: Seed endothelial cells (e.g., HUVECs) onto the matrix-coated plate.

  • Treatment: Treat the cells with different concentrations of C11 or a vehicle control.

  • Incubation: Incubate for 4-12 hours to allow for the formation of tube-like structures.

  • Visualization and Quantification: Image the tube formation using a microscope. Quantify the extent of tube formation by measuring parameters such as the number of nodes, number of branches, and total tube length.

Visualizations

Caption: FGFR1 signaling and paradoxical pathway.

Troubleshooting_Workflow Start Unexpected Phenotype Observed (e.g., Increased Proliferation) Check1 Is the cell line FGFR1 amplified? Start->Check1 Action1 Analyze p21 and pSTAT levels Check1->Action1 Yes Check2 Confirm C11 IC50 and perform dose-response Check1->Check2 No Conclusion1 Paradoxical effect likely. C11 reverses growth arrest. Action1->Conclusion1 Check3 Investigate off-target effects (Kinase panel screen) Check2->Check3 Check4 Assess activation of compensatory pathways (pEGFR, pMET) Check3->Check4 Conclusion2 Potential off-target or -bypass signaling issue. Check4->Conclusion2 Experimental_Workflow Start Hypothesis: C11 affects Phenotype X Assay Perform Primary Assay (e.g., Proliferation) Start->Assay Analysis Analyze Data Assay->Analysis Expected Expected Outcome Analysis->Expected Unexpected Unexpected Outcome Analysis->Unexpected Mechanism Investigate Mechanism: Western Blot (pFGFR1, pERK, pAKT) Expected->Mechanism Troubleshoot Consult Troubleshooting Guide Unexpected->Troubleshoot End Conclusion Mechanism->End Troubleshoot->Mechanism

References

Validation & Comparative

A Comparative Guide to Selective FGFR1 Inhibitors: Evaluating Alternatives to FGFR1 Inhibitor-11

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in oncology and drug development, the landscape of selective Fibroblast Growth Factor Receptor (FGFR) inhibitors is rapidly evolving. While the specific compound "FGFR1 inhibitor-11" remains to be fully characterized in publicly available literature, a comparative analysis of established selective FGFR1 inhibitors is crucial for contextualizing its potential and guiding future research. This guide provides an objective comparison of four prominent FGFR inhibitors with significant activity against FGFR1: Infigratinib (BGJ398), Pemigatinib (INCB054828), Futibatinib (TAS-120), and Erdafitinib (JNJ-42756493).

Introduction to FGFR Signaling

The Fibroblast Growth Factor (FGF)/FGFR signaling pathway is a critical regulator of cell proliferation, differentiation, migration, and angiogenesis. Aberrant FGFR signaling, often driven by gene amplification, fusions, or activating mutations, is a key oncogenic driver in a variety of solid tumors. Consequently, inhibiting this pathway has emerged as a promising therapeutic strategy.

Below is a diagram illustrating the canonical FGFR signaling cascade.

FGFR Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF FGFR1 FGFR1 FGF->FGFR1 HSPG HSPG HSPG->FGFR1 P_FGFR1 pFGFR1 FGFR1->P_FGFR1 Dimerization & Autophosphorylation FRS2 FRS2 P_FGFR1->FRS2 PI3K PI3K P_FGFR1->PI3K GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Proliferation Cell_Proliferation ERK->Cell_Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell_Survival Cell_Survival mTOR->Cell_Survival

Caption: Simplified FGFR1 signaling pathway.

Biochemical Potency and Selectivity

A primary consideration for any kinase inhibitor is its potency against the intended target and its selectivity profile against other kinases, which can predict off-target effects. The following tables summarize the available biochemical data for the selected inhibitors.

Table 1: Biochemical IC50 Values against FGFR Isoforms

InhibitorFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)FGFR4 IC50 (nM)
Infigratinib 0.9[1]1.4[1]1.0[1]60[1]
Pemigatinib 0.4[2][3]0.5[2][3]1.2[2][3]30[2][3]
Futibatinib 1.8[4]1.4[4]1.6[4]3.7[4]
Erdafitinib 1.2[5]2.5[5]3.0[5]5.7[5]

Table 2: Kinase Selectivity Profile

InhibitorKinase Panel SizeKey Off-Targets (>50% inhibition at 100 nM or notable IC50)
Infigratinib Not specified in detailVEGFR2 (IC50 = 180 nM)[6]
Pemigatinib 56 kinasesVEGFR2/KDR (IC50 = 182 nM), c-KIT (IC50 = 266 nM)[7]
Futibatinib 296 kinasesMutant RET (S891A; 85.7% inh.), MAPKAPK2 (54.3% inh.), CK1α (50.7% inh.)[8]
Erdafitinib 451 kinases (KINOMEscan)VEGFR2 (IC50 = 36.8 nM) and others not specified in detail[5][9]

Cellular Activity in FGFR1-Dependent Cancer Models

The efficacy of an inhibitor in a cellular context is a critical measure of its potential therapeutic utility. This is often assessed in cancer cell lines with known FGFR1 alterations, such as gene amplification.

Table 3: Cellular Potency (GI50/IC50) in Selected Cancer Cell Lines

InhibitorCell Line (FGFR1 alteration)Cellular Potency (nM)
Pemigatinib KG-1 (FGFR1 fusion)1[10]
Pemigatinib KG-1a (FGFR1 fusion)3[10]
Futibatinib MFM-223 (FGFR1/2 amplified)~1-50 (GI50 range in various FGFR-aberrant lines)[8]
Erdafitinib NCI-H1581 (FGFR1 amplified)Sensitive (specific IC50 not provided)[11]

Note: Direct comparison is challenging due to variations in cell lines and assay methodologies across different studies.

In Vivo Efficacy in Preclinical Models

The anti-tumor activity of FGFR inhibitors is ultimately evaluated in in vivo models, typically xenografts in immunocompromised mice.

Table 4: In Vivo Antitumor Activity in FGFR1-Altered Xenograft Models

InhibitorXenograft Model (FGFR1 alteration)Dosing RegimenTumor Growth Inhibition
Pemigatinib KG-1 (FGFR1 fusion)0.3 mg/kg, once daily, oralSignificant efficacy (p < 0.05)[10]
Futibatinib MFM-223 (FGFR1/2 amplified)12.5 - 50 mg/kg, once daily, oralRobust growth inhibition[12]
Erdafitinib NCI-H1581 (FGFR1 amplified)Not specified in detailAntitumoral effects observed[11]
Infigratinib Data in FGFR1-specific models is less detailed in the reviewed literature.--

Experimental Protocols

A generalized workflow for the preclinical evaluation of an FGFR1 inhibitor is outlined below.

Inhibitor Evaluation Workflow cluster_workflow Preclinical Evaluation of FGFR1 Inhibitor Biochem Biochemical Assays (e.g., LanthaScreen) Cellular Cell-Based Assays (e.g., CellTiter-Glo) Biochem->Cellular Determine IC50 & Selectivity InVivo In Vivo Xenograft Models Cellular->InVivo Confirm On-Target Cellular Potency Tox Toxicology Studies InVivo->Tox Evaluate Antitumor Efficacy

References

A Comparative Analysis of C11 and AZD4547 for Fibroblast Growth Factor Receptor (FGFR) Inhibition in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of targeted cancer therapy, inhibitors of the Fibroblast Growth Factor Receptor (FGFR) signaling pathway have emerged as a promising class of therapeutic agents. This guide provides a detailed comparison of two such inhibitors: C11, a selective FGFR1 inhibitor, and AZD4547, a pan-FGFR inhibitor. This objective analysis, supported by experimental data, is intended for researchers, scientists, and drug development professionals to inform their research and development efforts.

Introduction to C11 and AZD4547

C11 is a novel, selective small-molecule inhibitor of FGFR1.[1][2] It has demonstrated anti-tumor activities, including the suppression of cancer cell proliferation, metastasis, and angiogenesis.[1][2] Its selectivity for FGFR1 suggests a potential for a more targeted therapeutic approach with a potentially distinct side-effect profile.

AZD4547 is a potent, orally bioavailable, and selective inhibitor of FGFR1, 2, and 3.[3] It is considered a pan-FGFR inhibitor due to its broad activity against these key family members. AZD4547 has been extensively evaluated in preclinical and clinical studies across a range of solid tumors harboring FGFR aberrations and has shown significant anti-tumor efficacy.[3]

Mechanism of Action and Signaling Pathway

Both C11 and AZD4547 are ATP-competitive tyrosine kinase inhibitors that target the intracellular kinase domain of FGFRs. By binding to this domain, they prevent the autophosphorylation of the receptor, thereby blocking the activation of downstream signaling pathways crucial for tumor cell proliferation, survival, migration, and angiogenesis. The primary signaling cascades affected include the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR HSPG HSPG HSPG->FGFR FRS2 FRS2 FGFR->FRS2 Autophosphorylation JAK JAK FGFR->JAK GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K PLCg PLCγ FRS2->PLCg SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus AKT AKT PI3K->AKT AKT->Nucleus PKC PKC PLCg->PKC PKC->Nucleus STAT STAT JAK->STAT STAT->Nucleus Proliferation Proliferation Nucleus->Proliferation Survival Survival Nucleus->Survival Migration Migration Nucleus->Migration C11 C11 C11->FGFR AZD4547 AZD4547 AZD4547->FGFR

Figure 1: Simplified FGFR Signaling Pathway and Points of Inhibition.

Kinase Selectivity Profile

A critical differentiator between C11 and AZD4547 is their kinase selectivity. C11 exhibits high selectivity for FGFR1, while AZD4547 has a broader inhibitory profile across FGFR1, 2, and 3.

Kinase TargetC11 IC₅₀ (nM)AZD4547 IC₅₀ (nM)
FGFR1 19[1][2]0.2[3][4]
FGFR2 >1000[1]2.5[3][4]
FGFR3 >1000[1]1.8[3][4]
FGFR4 84[1]165[3][4]
VEGFR2 (KDR) >1000[1]24[4]
Other Kinases No obvious inhibition against a panel of 16 other RTKs at 1 µM[1]No significant activity against a panel of other kinases at 0.1 µM[4]
Table 1: Comparative in vitro kinase inhibitory activity of C11 and AZD4547.

In Vitro Efficacy

Both compounds have been shown to inhibit the proliferation of cancer cells, particularly those with dysregulated FGFR signaling.

Cell LineCancer TypeC11 IC₅₀ (µM)AZD4547 Effect
MDA-MB-231 Breast Cancer3.02 ± 1.59[2]Not sensitive to any concentration in one study[5], while another showed inhibition of invasion at 0.2 nM[6][7][8]. Higher concentrations were required for anti-proliferative effects in non-amplified MDA-MB-231(SA) cells.[9]
T24 Bladder Cancer2.81 ± 0.25[2]-
Table 2: Anti-proliferative activity of C11 and AZD4547 in selected cancer cell lines.

Note: The conflicting data for AZD4547 in MDA-MB-231 cells may be due to different experimental conditions or subclones of the cell line used.

Cell Migration and Invasion

C11 has been shown to inhibit the migration and invasion of MDA-MB-231 breast cancer cells.[1][2] Treatment with 10 µM C11 for 8 hours reduced the migration ability by up to 80%.[2] Similarly, AZD4547 has been reported to inhibit the invasion of MDA-MB-231 cells at a concentration of 0.2 nM.[6][7][8][10]

In Vivo Efficacy

Both inhibitors have demonstrated anti-tumor activity in in vivo models.

C11:

  • Chicken Chorioallantoic Membrane (CAM) Assay: C11 demonstrated dose-dependent inhibition of angiogenesis in the CAM model, with almost complete blockage at 10 ng/egg.[2]

AZD4547:

  • Xenograft Models: Oral administration of AZD4547 has been shown to cause tumor growth inhibition in various xenograft models, including those for breast cancer.[5][11] In an orthotopic breast cancer bone metastasis model using MDA-MB-231 cells, AZD4547 (12.5 mg/kg daily) suppressed osteoclastogenesis and tumor-induced osteolysis.[5]

Experimental Protocols

In Vitro Kinase Inhibition Assay (General Protocol)

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis RecombinantKinase Recombinant FGFR Kinase Incubation Incubate at 37°C RecombinantKinase->Incubation ATP ATP ATP->Incubation Substrate Substrate (e.g., Poly(E,Y)) Substrate->Incubation Inhibitor C11 or AZD4547 (Varying Concentrations) Inhibitor->Incubation DetectionReagent Add Detection Reagent (e.g., ADP-Glo) Incubation->DetectionReagent Luminescence Measure Luminescence/ Signal DetectionReagent->Luminescence IC50 Calculate IC₅₀ Luminescence->IC50

Figure 2: General workflow for an in vitro kinase inhibition assay.

Methodology:

  • Preparation: Recombinant human FGFR enzymes are incubated with a substrate (e.g., poly(Glu, Tyr) 4:1) and varying concentrations of the inhibitor (C11 or AZD4547) in a kinase buffer.

  • Reaction Initiation: The kinase reaction is initiated by the addition of ATP.

  • Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 37°C) for a specific duration.

  • Detection: The reaction is stopped, and the amount of product (e.g., phosphorylated substrate or ADP generated) is quantified using a suitable detection method, such as ELISA-based detection of phosphotyrosine or luminescence-based ADP detection (e.g., ADP-Glo™ Kinase Assay).[12]

  • Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated, and the IC₅₀ value is determined by fitting the data to a dose-response curve.

Cell Proliferation Assay (MTT/MTS Assay)

Methodology:

  • Cell Seeding: Cancer cells (e.g., MDA-MB-231) are seeded in 96-well plates and allowed to adhere overnight.

  • Treatment: Cells are treated with various concentrations of C11 or AZD4547 and incubated for a specified period (e.g., 72 hours).

  • Reagent Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS is added to each well.

  • Incubation: The plates are incubated to allow viable cells to metabolize the tetrazolium salt into a colored formazan product.

  • Measurement: The absorbance of the formazan product is measured using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells), and IC₅₀ values are calculated.

Transwell Migration and Invasion Assay

Transwell_Assay_Workflow cluster_setup Assay Setup cluster_incubation Incubation cluster_processing Processing cluster_quantification Quantification Coat Coat Insert with Matrigel (for Invasion Assay) Seed Seed Cells in Serum-Free Medium in Upper Chamber Coat->Seed Optional Incubate Incubate for 8-48h Seed->Incubate Chemoattractant Add Chemoattractant (e.g., FBS) to Lower Chamber Chemoattractant->Incubate RemoveNonMigrated Remove Non-Migrated Cells from Upper Surface Incubate->RemoveNonMigrated Fix Fix Migrated Cells RemoveNonMigrated->Fix Stain Stain with Crystal Violet Fix->Stain Image Image and Count Cells Stain->Image

Figure 3: Workflow for Transwell Migration and Invasion Assays.

Methodology:

  • Insert Preparation: For invasion assays, the upper chamber of a Transwell insert (typically with an 8 µm pore size membrane) is coated with a basement membrane matrix (e.g., Matrigel). This step is omitted for migration assays.

  • Cell Seeding: Cancer cells are starved (e.g., in serum-free medium) and then seeded into the upper chamber of the insert. The inhibitor (C11 or AZD4547) is added to the upper chamber.

  • Chemoattractant: The lower chamber is filled with a medium containing a chemoattractant, such as fetal bovine serum (FBS).

  • Incubation: The plate is incubated for a period that allows for cell migration or invasion (e.g., 8-48 hours).

  • Cell Removal: Non-migrated/invaded cells on the upper surface of the membrane are removed with a cotton swab.

  • Fixation and Staining: Cells that have migrated/invaded to the lower surface of the membrane are fixed (e.g., with methanol or paraformaldehyde) and stained (e.g., with crystal violet).

  • Quantification: The stained cells are imaged under a microscope, and the number of migrated/invaded cells is counted.

Conclusion

C11 and AZD4547 represent two distinct strategies for targeting the FGFR signaling pathway. C11, with its high selectivity for FGFR1, offers a more targeted approach, which could be advantageous in tumors driven primarily by FGFR1 activation and may offer a different safety profile. In contrast, AZD4547 provides broader inhibition of FGFR1, 2, and 3, making it a suitable candidate for cancers with various FGFR aberrations.

The choice between these inhibitors will depend on the specific research question and the genetic context of the cancer being studied. The provided data and protocols offer a foundation for designing experiments to further elucidate the therapeutic potential of these FGFR inhibitors. Further head-to-head studies under identical experimental conditions are warranted to provide a more definitive comparison of their efficacy and to better inform their potential clinical applications.

References

A Head-to-Head Comparison of FGFR-IN-11 and BGJ398 (Infigratinib) in Preclinical Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two fibroblast growth factor receptor (FGFR) inhibitors, FGFR-IN-11 and BGJ398 (infigratinib), based on available preclinical data. This document is intended to assist researchers in evaluating these compounds for further investigation in oncology research and drug development.

Introduction to FGFR-IN-11 and BGJ398 (Infigratinib)

Fibroblast growth factor receptors (FGFRs) are a family of receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, migration, and angiogenesis. Aberrant FGFR signaling, due to gene amplification, mutations, or fusions, is a known driver in various cancers, making FGFRs an attractive therapeutic target.

FGFR-IN-11 (also known as compound I-5) is an orally active, covalent inhibitor of the FGFR family.[1] It forms an irreversible bond with its target, leading to sustained inhibition.

BGJ398 (Infigratinib) is a potent, ATP-competitive, and selective pan-FGFR inhibitor, targeting FGFR1, 2, and 3 with high affinity.[2] It is a reversible inhibitor that has undergone extensive preclinical and clinical evaluation.[3][4]

Mechanism of Action

Both FGFR-IN-11 and BGJ398 exert their anti-cancer effects by inhibiting the kinase activity of FGFRs, thereby blocking downstream signaling pathways crucial for tumor growth and survival.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF FGFR FGFR FGF->FGFR FRS2 FRS2 FGFR->FRS2 GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K PI3K FRS2->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Inhibitor1 FGFR-IN-11 Inhibitor1->FGFR Inhibitor2 BGJ398 (Infigratinib) Inhibitor2->FGFR

Figure 1: Simplified FGFR Signaling Pathway and Inhibition.

Biochemical Potency

The following table summarizes the in vitro half-maximal inhibitory concentrations (IC50) of FGFR-IN-11 and BGJ398 against the four FGFR isoforms.

InhibitorFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)FGFR4 IC50 (nM)
FGFR-IN-11 9.9[1]3.1[1]16[1]1.8[1]
BGJ398 (Infigratinib) 0.9[5]1.4[5]1[5]60[5]

In Vitro Efficacy in Cancer Cell Lines

This table presents the IC50 values of both inhibitors in various cancer cell lines, demonstrating their anti-proliferative activity.

Cell LineCancer TypeFGFR AlterationFGFR-IN-11 IC50 (nM)BGJ398 (Infigratinib) IC50 (nM)
NCI-H1581Lung CancerNot Specified<2[1]Not Reported
SNU-16Gastric CancerFGFR2 Amplification<2[1]Not Reported
Huh-7Hepatocellular CarcinomaNot Specified15.63[1]Not Reported
Hep3BHepatocellular CarcinomaNot Specified52.6[1]Not Reported
RT112Bladder CancerFGFR3-TACC3 FusionNot Reported5[2]
RT4Bladder CancerFGFR3 MutationNot Reported30[2]
SW780Bladder CancerFGFR3 MutationNot Reported32[2]
JMSU1Bladder CancerFGFR3 MutationNot Reported15[2]

In Vivo Efficacy in Xenograft Models

The following table summarizes the in vivo anti-tumor activity of FGFR-IN-11 and BGJ398 in mouse xenograft models.

InhibitorCancer ModelDosingTumor Growth InhibitionReference
FGFR-IN-11 Huh-7 (Hepatocellular Carcinoma)60 mg/kg, p.o., QD for 21 days67%[1]
FGFR-IN-11 NCI-H1581 (Lung Cancer)60 mg/kg, p.o., QD for 21 days88.2%[1]
BGJ398 (Infigratinib) RT112 (Bladder Cancer)10 mg/kg, p.o., daily for 12 daysTumor growth inhibition[2]
BGJ398 (Infigratinib) RT112 (Bladder Cancer)30 mg/kg, p.o., daily for 12 daysTumor stasis[2]
BGJ398 (Infigratinib) HCC06-0606 (Hepatocellular Carcinoma)10, 20, 30 mg/kg, daily for 14 days~65%, 96%, and 98% reduction in tumor burden, respectively[6]

Kinase Selectivity

BGJ398 (Infigratinib) has been shown to be highly selective for FGFR1/2/3 over FGFR4 and VEGFR2.[2] It exhibits more than 40-fold selectivity for FGFR1/2/3 compared to VEGFR2.[2] Limited activity was observed against other kinases such as Abl, Fyn, Kit, Lck, Lyn, and Yes.[2]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are outlined below.

Kinase Inhibition Assay

cluster_workflow Kinase Inhibition Assay Workflow start Start reagents Prepare Reagents: - Recombinant FGFR enzyme - Kinase buffer - ATP - Substrate (e.g., Poly(E,Y)4:1) - Test inhibitor (FGFR-IN-11 or BGJ398) start->reagents incubation Incubate enzyme, inhibitor, ATP, and substrate reagents->incubation detection Detect kinase activity (e.g., phosphorylation of substrate) incubation->detection analysis Analyze data and calculate IC50 values detection->analysis end End analysis->end

Figure 2: Kinase Inhibition Assay Workflow.

Biochemical kinase inhibition assays are performed to determine the potency of the compounds against the target kinase. A typical protocol involves:

  • Reagent Preparation: Recombinant human FGFR enzymes, a suitable kinase buffer, ATP, and a substrate (e.g., a synthetic peptide) are prepared. The test inhibitors are serially diluted to a range of concentrations.

  • Reaction Incubation: The FGFR enzyme, the test inhibitor, and the substrate are incubated together in the kinase buffer. The kinase reaction is initiated by the addition of ATP.

  • Detection: After a defined incubation period, the reaction is stopped, and the extent of substrate phosphorylation is measured. This can be done using various methods, such as radioisotope incorporation (e.g., [γ-33P]ATP) or fluorescence-based assays (e.g., LanthaScreen™, HTRF®).

  • Data Analysis: The percentage of kinase inhibition at each inhibitor concentration is calculated relative to a control without the inhibitor. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the kinase activity, is then determined by fitting the data to a dose-response curve.

Cell Viability Assay

cluster_workflow Cell Viability Assay Workflow start Start cell_seeding Seed cancer cells in 96-well plates start->cell_seeding treatment Treat cells with serial dilutions of the inhibitor cell_seeding->treatment incubation Incubate for a defined period (e.g., 72 hours) treatment->incubation viability_reagent Add cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo) incubation->viability_reagent measurement Measure signal (absorbance or luminescence) viability_reagent->measurement analysis Analyze data and calculate IC50 values measurement->analysis end End analysis->end

Figure 3: Cell Viability Assay Workflow.

Cell viability assays are used to assess the anti-proliferative effects of the inhibitors on cancer cells. A common protocol is as follows:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with a range of concentrations of the test inhibitor. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specific period, typically 72 hours, to allow the inhibitor to exert its effect.

  • Viability Assessment: A cell viability reagent, such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), MTS, or a luminescent-based reagent (e.g., CellTiter-Glo®), is added to each well. These reagents measure the metabolic activity of viable cells.

  • Signal Measurement: The absorbance or luminescence, which is proportional to the number of viable cells, is measured using a plate reader.

  • Data Analysis: The percentage of cell viability is calculated for each inhibitor concentration relative to the vehicle control. The IC50 value is then determined from the resulting dose-response curve.

In Vivo Xenograft Study

cluster_workflow In Vivo Xenograft Study Workflow start Start tumor_implantation Implant human cancer cells subcutaneously into immunocompromised mice start->tumor_implantation tumor_growth Allow tumors to grow to a predetermined size tumor_implantation->tumor_growth randomization Randomize mice into treatment and control groups tumor_growth->randomization treatment Administer inhibitor or vehicle (e.g., oral gavage) daily randomization->treatment monitoring Monitor tumor volume and body weight regularly treatment->monitoring endpoint Continue treatment until a defined endpoint monitoring->endpoint analysis Analyze tumor growth inhibition endpoint->analysis end End analysis->end

Figure 4: In Vivo Xenograft Study Workflow.

In vivo xenograft studies are essential for evaluating the anti-tumor efficacy of a compound in a living organism. A general protocol includes:

  • Tumor Implantation: Human cancer cells are injected subcutaneously into immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth and Randomization: Once the tumors reach a palpable size (e.g., 100-200 mm³), the mice are randomly assigned to different treatment groups, including a vehicle control group and one or more inhibitor treatment groups.

  • Drug Administration: The inhibitor or vehicle is administered to the mice according to a specific dosing schedule (e.g., daily oral gavage).

  • Monitoring: Tumor volume and the body weight of the mice are measured regularly (e.g., twice a week) to assess treatment efficacy and toxicity.

  • Endpoint: The study continues until a predetermined endpoint is reached, such as the tumors in the control group reaching a maximum allowed size or a specific study duration.

  • Data Analysis: At the end of the study, the tumor growth inhibition is calculated by comparing the average tumor volume in the treatment groups to the control group.

Summary and Conclusion

Both FGFR-IN-11 and BGJ398 (infigratinib) are potent inhibitors of the FGFR signaling pathway with demonstrated anti-tumor activity in preclinical cancer models.

  • Potency: Based on the available biochemical data, BGJ398 appears to be a more potent inhibitor of FGFR1, FGFR2, and FGFR3 than FGFR-IN-11. Conversely, FGFR-IN-11 shows higher potency against FGFR4.

  • Mechanism: FGFR-IN-11 is a covalent inhibitor, which may offer the advantage of prolonged target engagement. BGJ398 is a reversible inhibitor.

  • In Vitro and In Vivo Efficacy: Both compounds have shown significant anti-proliferative effects in various cancer cell lines and tumor growth inhibition in xenograft models. However, a direct comparison is challenging due to the use of different cancer models and experimental conditions in the available studies.

  • Selectivity: BGJ398 has a well-defined selectivity profile, with high selectivity for FGFR1/2/3. The comprehensive kinase selectivity of FGFR-IN-11 requires further investigation.

The choice between these two inhibitors for a specific research application will depend on the desired pharmacological profile, including the target FGFR isoform(s), the preferred mechanism of inhibition (covalent vs. reversible), and the specific cancer type being investigated. This guide provides a foundation for such an evaluation, but further head-to-head comparative studies would be beneficial for a more definitive assessment.

References

A Head-to-Head Comparison of FGFR1 Inhibitors: FGFR-IN-11 and PD173074

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed, objective comparison of two fibroblast growth factor receptor 1 (FGFR1) inhibitors: FGFR-IN-11 and PD173074. It is intended for researchers, scientists, and drug development professionals seeking to understand the distinct biochemical and cellular activities of these compounds. The comparison is supported by experimental data on their potency, selectivity, and efficacy.

Overview and Mechanism of Action

Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that play crucial roles in cell proliferation, differentiation, angiogenesis, and survival.[1] Dysregulation of the FGFR signaling pathway is implicated in the development of various cancers, making FGFRs attractive therapeutic targets.[1][2]

PD173074 is a well-characterized, ATP-competitive inhibitor that potently targets FGFR1 and FGFR3.[3][4] It also exhibits inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[3][5] Its selectivity is a key feature, showing significantly less activity against other kinases like PDGFR and c-Src.[3][5]

FGFR-IN-11 (also known as compound I-5) is a potent, orally active, and covalent pan-FGFR inhibitor.[6] It irreversibly binds to the kinase, inhibiting all four members of the FGFR family (FGFR1-4).[6]

PropertyFGFR-IN-11PD173074
Target(s) Pan-FGFR (FGFR1, 2, 3, 4)FGFR1, FGFR3, VEGFR2
Mechanism Covalent, IrreversibleATP-competitive, Reversible
Inhibitor Type Pan-FGFR InhibitorSelective Multi-kinase Inhibitor

In Vitro Potency and Selectivity

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The data below summarizes the IC50 values for both inhibitors against a panel of kinases in cell-free assays.

Kinase TargetFGFR-IN-11 IC50 (nM)PD173074 IC50 (nM)
FGFR1 9.9[6]~25[3][4][5], 21.5
FGFR2 3.1[6]-
FGFR3 16[6]5
FGFR4 1.8[6]>FGFR1/2/3 activity[7]
VEGFR2 -100 - 200[3][5]
PDGFR -17,600
c-Src -19,800
EGFR, InsR, MEK, PKC ->50,000
  • Data not available for all kinases for each compound.

FGFR1 Signaling Pathway

Activation of FGFR1 by its ligand, Fibroblast Growth Factor (FGF), triggers receptor dimerization and autophosphorylation. This initiates several downstream signaling cascades critical for cell function, including the RAS-MAPK, PI3K-AKT, and PLCγ pathways, which collectively regulate gene expression related to proliferation, survival, and migration.[1][8][9]

FGFR1 Signaling Pathway FGF FGF Ligand FGFR1 FGFR1 Dimer FGF->FGFR1 Binds & Activates P1 P FGFR1->P1 FRS2 FRS2 P1->FRS2 Recruits PLCG PLCγ P1->PLCG Recruits GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK TF Transcription Factors (Proliferation, Survival, Angiogenesis) ERK->TF AKT AKT PI3K->AKT AKT->TF DAG DAG PLCG->DAG IP3 IP3 PLCG->IP3 PKC PKC DAG->PKC Ca Ca²⁺ Release IP3->Ca PKC->TF Ca->TF Inhibitor PD173074 FGFR-IN-11 Inhibitor->FGFR1 Inhibits Phosphorylation

Caption: Simplified FGFR1 signaling cascade and points of inhibition.

In Vitro and In Vivo Efficacy

Both inhibitors have demonstrated the ability to suppress cancer cell growth in laboratory settings and in animal models.

In Vitro Cellular Activity

In cell-based assays, both compounds effectively reduce the viability of cancer cells that are dependent on FGFR signaling.

Cell Line(s)InhibitorObserved EffectIC50 / Concentration
NCI-H1581, SNU-16 (Cancer)FGFR-IN-11Inhibited cell growth<2 nM[6]
Huh-7, Hep3B (Cancer)FGFR-IN-11Inhibited cell growth15.63 nM, 52.6 nM[6]
KMS11, KMS18 (Multiple Myeloma)PD173074Potently reduces cell viability<20 nM[3]
H-510, H-69 (SCLC)PD173074Blocks proliferation and clonogenic growthDose-dependent[10]
MGH-U3, RT112 (Bladder Cancer)PD173074Induces cell cycle arrest and/or apoptosisNanomolar range[11]
TFK-1, KKU-213 (Cholangiocarcinoma)PD173074Reduced cell viability~6.6 µM, ~8.4 µM[12]
In Vivo Antitumor Activity

In xenograft models, where human tumor cells are implanted into immunodeficient mice, both inhibitors have shown significant antitumor effects.

ModelInhibitorDosing RegimenKey Results
Huh-7 or NCI-H1581 XenograftFGFR-IN-1160 mg/kg, p.o., daily for 21 daysSignificantly inhibited tumor growth (88.2% in Huh-7, 67% in NCI-H1581) with no effect on body weight.[6]
H-69 SCLC XenograftPD173074Daily oral administration for 28 daysInduced complete responses lasting >6 months in 50% of mice.[10]
H-510 SCLC XenograftPD173074Daily oral administration for 28 daysImpaired tumor growth and significantly potentiated the effect of cisplatin.[10]
Bladder Tumor XenograftsPD17307420 mg/kg, i.p.Significantly delayed tumor growth.[11]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for key assays used to characterize these inhibitors.

In Vitro Kinase Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of a purified kinase.

Kinase Assay Workflow start Start prep Prepare Reagents: - Kinase (e.g., FGFR1) - Substrate (e.g., Poly(E,Y)) - ATP - Test Inhibitor start->prep plate Plate Inhibitor (Serial Dilutions) prep->plate add_enzyme Add Kinase Enzyme plate->add_enzyme initiate Initiate Reaction (Add ATP/Substrate Mix) add_enzyme->initiate incubate Incubate (e.g., 60 min at RT) initiate->incubate stop Stop Reaction & Detect Signal incubate->stop analyze Analyze Data (Calculate % Inhibition and IC50) stop->analyze end End analyze->end

Caption: Workflow for a typical in vitro kinase inhibition assay.

Methodology:

  • Reagent Preparation: Kinase reaction buffer (e.g., 40 mM Tris, 20 mM MgCl2, 0.1 mg/ml BSA, 50 μM DTT) is prepared.[13][14] The inhibitor (PD173074 or FGFR-IN-11) is serially diluted to various concentrations.

  • Reaction Setup: Assays are typically performed in 96- or 384-well plates. The inhibitor dilutions are added to the wells.

  • Enzyme Addition: A solution containing the purified recombinant FGFR1 kinase is added to each well.

  • Reaction Initiation: The kinase reaction is started by adding a mix of ATP and a substrate (e.g., a synthetic peptide or Poly(Glu, Tyr)).[3]

  • Incubation: The plate is incubated at room temperature for a defined period (e.g., 30-60 minutes) to allow for phosphorylation of the substrate.[13][15]

  • Detection: The reaction is stopped, and the amount of phosphorylated substrate (or ADP produced) is measured. Common methods include:

    • ELISA-based: Uses a phospho-specific antibody to detect the phosphorylated substrate.[15][16]

    • Luminescence-based (e.g., ADP-Glo™): Measures the amount of ADP generated, which correlates with kinase activity.[13][14][17]

  • Data Analysis: The results are used to calculate the percentage of kinase activity inhibition at each inhibitor concentration. An IC50 value is determined by fitting the data to a dose-response curve.

In Vivo Xenograft Tumor Model

This experiment assesses the antitumor efficacy of a compound in a living organism.

Xenograft Model Workflow start Start culture Culture Human Cancer Cells start->culture implant Implant Cells Subcutaneously into Immunodeficient Mice culture->implant tumor_growth Allow Tumors to Grow to a Palpable Size implant->tumor_growth randomize Randomize Mice into Treatment & Control Groups tumor_growth->randomize treat Administer Inhibitor or Vehicle (e.g., Daily Oral Gavage) randomize->treat monitor Monitor Tumor Volume and Body Weight Regularly treat->monitor For a set duration (e.g., 21-28 days) end_study End Study at Predefined Endpoint monitor->end_study analyze Excise Tumors for Analysis (e.g., Western Blot, IHC) end_study->analyze end End analyze->end

References

C11 FGFR1 Inhibitor: A Comparative Kinase Selectivity Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the C11 FGFR1 Inhibitor's Kinase Selectivity Profile Against Alternative Compounds, Supported by Experimental Data.

The development of selective kinase inhibitors is a pivotal aspect of targeted cancer therapy. Fibroblast growth factor receptor 1 (FGFR1) is a well-validated oncogenic driver in various malignancies, making it a prime target for drug development. This guide provides a comprehensive comparison of the kinase selectivity profile of the novel FGFR1 inhibitor, C11, against other prominent FGFR inhibitors. All quantitative data is summarized for clear comparison, and detailed experimental methodologies are provided.

Kinase Selectivity Profile: C11 vs. Alternative FGFR Inhibitors

The selectivity of a kinase inhibitor is a critical determinant of its therapeutic index, minimizing off-target effects and associated toxicities. The following table summarizes the half-maximal inhibitory concentration (IC50) values of C11 and a panel of alternative FGFR inhibitors against a range of kinases. Lower IC50 values indicate higher potency.

Kinase TargetC11 (nM)[1]Ponatinib (nM)[2][3]Nintedanib (BIBF 1120) (nM)[4][5]FIIN-2 (nM)[6][7]Futibatinib (TAS-120) (nM)[8][9]PRN1371 (nM)[10]Erdafitinib (nM)[11][12]Infigratinib (nM)[13]Pemigatinib (nM)[1][14][15]
FGFR1 19 2.2 69 3.1 1.8 <20 1.2 1.1 0.4
FGFR2>1000-374.31.4<202.510.5
FGFR3>1000-108271.6<203.021.2
FGFR484--453.719.35.76130
VEGFR1>1000-34---->70-fold less potent-
VEGFR2>10001.513-->25-fold less potent36.8>70-fold less potent182
VEGFR3>1000-13------
PDGFRα>10001.159------
PDGFRβ>1000-65------
c-Kit>10008-20------266
c-Src>10005.4-------
Abl>10000.37-------
EGFR>1000--204--->70-fold less potent-

Experimental Protocols

The determination of kinase inhibitor selectivity is paramount in preclinical drug development. The data presented in this guide were generated using various established methodologies. Below are detailed, generalized protocols for the key experimental assays cited.

ELISA-Based Kinase Inhibitory Assay

This method was utilized to determine the kinase suppressive selectivity of C11.[1] It is a robust and widely used method for quantifying enzyme activity and inhibition.

Principle: This assay measures the phosphorylation of a substrate by a specific kinase. The inhibitor's potency is determined by its ability to reduce this phosphorylation.

Generalized Protocol:

  • Coating: A 96-well microplate is coated with a substrate specific to the kinase of interest (e.g., a synthetic peptide or protein).

  • Blocking: The remaining protein-binding sites on the plate are blocked to prevent non-specific binding.

  • Kinase Reaction: The kinase, along with ATP and varying concentrations of the inhibitor (e.g., C11), is added to the wells. The plate is incubated to allow the phosphorylation reaction to occur.

  • Detection: A primary antibody that specifically recognizes the phosphorylated substrate is added.

  • Secondary Antibody & Signal Generation: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added. This enzyme catalyzes a reaction with a substrate to produce a detectable signal (e.g., colorimetric or chemiluminescent).

  • Data Analysis: The signal intensity is measured using a plate reader. The IC50 value, the concentration of inhibitor required to reduce the kinase activity by 50%, is calculated from the dose-response curve.

Competition Binding Assays (e.g., KinomeScan)

Many of the alternative inhibitors were profiled using competition binding assays like KinomeScan.[6][9][16][17] This high-throughput platform assesses the ability of a compound to displace a ligand from the active site of a large panel of kinases.

Principle: This assay relies on the competition between a test compound and a known, immobilized ligand for binding to the kinase active site. The amount of kinase bound to the solid support is inversely proportional to the affinity of the test compound.

Generalized Protocol:

  • Immobilization: A proprietary ligand is immobilized on a solid support (e.g., beads).

  • Competition: A panel of DNA-tagged kinases is incubated with the immobilized ligand in the presence of the test inhibitor at various concentrations.

  • Washing: Unbound components are washed away.

  • Quantification: The amount of kinase bound to the solid support is quantified by measuring the amount of associated DNA using quantitative PCR (qPCR).

  • Data Analysis: The results are typically expressed as a percentage of the control (DMSO). A lower percentage indicates stronger binding of the inhibitor to the kinase. Dissociation constants (Kd) or IC50 values can be determined from dose-response curves.

Visualizing Key Pathways and Workflows

To further contextualize the action of these inhibitors, the following diagrams illustrate the FGFR1 signaling pathway and a generalized workflow for kinase selectivity profiling.

FGFR1_Signaling_Pathway FGF FGF Ligand FGFR1 FGFR1 FGF->FGFR1 Binds & Activates GRB2 GRB2 FGFR1->GRB2 PLCg PLCγ FGFR1->PLCg SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) ERK->Transcription PIP2 PIP2 PLCg->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC DAG->PKC PKC->Transcription Ca->Transcription

Caption: Simplified FGFR1 signaling pathway leading to cellular responses.

Kinase_Selectivity_Workflow Start Start: Compound Library Assay_Prep Assay Preparation (Plate Coating, Reagent Prep) Start->Assay_Prep Incubation Incubation with Kinase Panel & Inhibitor Concentrations Assay_Prep->Incubation Detection Signal Detection (e.g., Absorbance, Fluorescence) Incubation->Detection Data_Analysis Data Analysis (IC50/Kd Calculation) Detection->Data_Analysis Selectivity_Profile Generate Kinase Selectivity Profile Data_Analysis->Selectivity_Profile

Caption: Generalized workflow for kinase selectivity profiling.

References

In Vitro Specificity of FGFR1 Inhibitor-11: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the rigorous validation of a kinase inhibitor's specificity is paramount to ensure targeted efficacy and minimize off-target effects. This guide provides a comprehensive in vitro comparison of FGFR1 inhibitor-11 (also known as FGFR-IN-11 or compound I-5) with other established FGFR1 inhibitors, supported by experimental data and detailed protocols.

This compound is a covalent, irreversible pan-FGFR inhibitor with potent activity against all four members of the fibroblast growth factor receptor family. Its specificity is a critical attribute for its potential as a therapeutic agent and a research tool. This guide aims to objectively present its in vitro performance against alternative FGFR1 inhibitors, AZD4547 and PD173074.

Comparative Analysis of Kinase Specificity

The in vitro potency and selectivity of this compound, AZD4547, and PD173074 have been evaluated using biochemical kinase assays. The half-maximal inhibitory concentration (IC50) values against a panel of kinases provide a quantitative measure of their specificity.

Kinase TargetThis compound (I-5) IC50 (nM)[1]AZD4547 IC50 (nM)[2]PD173074 IC50 (nM)
FGFR1 9.9 0.2 ~25 [3]
FGFR23.12.5-
FGFR3161.8-
FGFR41.8165-
VEGFR2 (KDR)>100024100-200[3]
PDGFR->1000>25000
c-Src->1000>25000
EGFR->1000>50000
InsR-->50000
MEK->1000>50000
PKC-->50000

Data for this compound is from a kinase panel of 369 kinases, with most off-targets showing >1000 nM IC50[4][5]. Data for AZD4547 and PD173074 are compiled from various sources and may not represent a single comprehensive screen.

Signaling Pathway Context

FGFR1 signaling is initiated by the binding of fibroblast growth factors (FGFs) and heparan sulfate proteoglycans (HSPGs), leading to receptor dimerization and autophosphorylation of tyrosine residues in the kinase domain. This activates downstream signaling cascades, primarily the RAS-MAPK and PI3K-AKT pathways, which regulate cell proliferation, survival, and differentiation. The diagram below illustrates this pathway and the point of inhibition by FGFR1 inhibitors.

FGFR1_Signaling_Pathway FGFR1 Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF FGFR1_dimer FGFR1 Dimer FGF->FGFR1_dimer HSPG HSPG HSPG->FGFR1_dimer P_FGFR1 Phosphorylated FGFR1 FGFR1_dimer->P_FGFR1 Autophosphorylation FRS2 FRS2 P_FGFR1->FRS2 PI3K PI3K P_FGFR1->PI3K GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival Inhibitor This compound Inhibitor->P_FGFR1 Experimental_Workflow In Vitro Inhibitor Specificity Validation Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays Primary_Screen Primary Screen (FGFR1 Kinase Assay) IC50_Determination IC50 Determination (Dose-Response) Primary_Screen->IC50_Determination Kinome_Profiling Broad Kinase Panel (e.g., 369 kinases) IC50_Determination->Kinome_Profiling Assess Specificity Cell_Viability Cell Viability/Proliferation (FGFR-dependent cell line) IC50_Determination->Cell_Viability Phospho_Assay Target Engagement (Phospho-FGFR Assay) Cell_Viability->Phospho_Assay Downstream_Signaling Downstream Pathway (p-ERK, p-AKT) Phospho_Assay->Downstream_Signaling

References

Unveiling the Selectivity of FGFR1 Inhibitor-11: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the precise selectivity of a kinase inhibitor is paramount. This guide provides a detailed comparison of FGFR1 inhibitor-11's cross-reactivity with other Fibroblast Growth Factor Receptor (FGFR) isoforms, presenting key experimental data and methodologies to inform your research and development endeavors.

This compound is a potent, orally active, and covalent inhibitor of the FGFR family of receptor tyrosine kinases.[1] Covalent inhibitors form a permanent bond with their target protein, which can lead to a longer duration of action and increased potency.[2][3] An analysis of its inhibitory activity across the four FGFR isoforms reveals a pan-FGFR profile, with varying degrees of potency.

Comparative Inhibitory Activity

To contextualize the cross-reactivity of this compound, its half-maximal inhibitory concentration (IC50) values are compared against other well-characterized pan-FGFR inhibitors, including both reversible and irreversible agents. The data, summarized in the table below, showcases the nuanced selectivity profiles within this class of inhibitors.

InhibitorFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)FGFR4 IC50 (nM)Inhibition Type
This compound 9.93.1161.8Covalent
Erdafitinib1.22.53.05.7Reversible
Infigratinib (BGJ398)0.91.41.061Reversible
Pemigatinib0.40.51.230Reversible
Futibatinib (TAS-120)1.81.41.63.7Covalent

Data compiled from multiple sources.[1][4][5][6][7][8][9]

The data indicates that while this compound is a potent pan-FGFR inhibitor, it displays a particularly high affinity for FGFR2 and FGFR4.[1] In comparison, other inhibitors like Infigratinib and Pemigatinib show greater selectivity for FGFR1, 2, and 3 over FGFR4.[5][8] Futibatinib, another covalent inhibitor, demonstrates relatively balanced, low nanomolar potency across all four isoforms.[9]

Experimental Protocols

The determination of an inhibitor's IC50 value against various kinases is a critical step in its characterization. Below is a generalized protocol for a biochemical kinase assay, a common method used to assess the potency of FGFR inhibitors.

Biochemical Kinase Inhibition Assay (Generalized Protocol)

This protocol outlines the essential steps for determining the in vitro potency of an inhibitor against FGFR isoforms.

1. Materials and Reagents:

  • Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 kinase domains.
  • ATP (Adenosine triphosphate).
  • Substrate peptide (e.g., Poly(E,Y)4:1).
  • Test inhibitor (e.g., this compound) dissolved in DMSO.
  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2.5 mM DTT).
  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
  • 384-well plates.
  • Plate reader capable of luminescence detection.

2. Procedure:

  • Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO. A typical starting concentration is 10 mM, with subsequent dilutions to cover a wide range of concentrations.
  • Assay Reaction:
  • Add a small volume (e.g., 1 µL) of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.
  • Add the recombinant FGFR enzyme (e.g., 2 µL) to each well.
  • Initiate the kinase reaction by adding a mixture of the substrate and ATP (e.g., 2 µL). The final ATP concentration should be close to its Km value for the specific kinase.
  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60-120 minutes) to allow the kinase reaction to proceed.
  • Signal Detection:
  • Stop the kinase reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™. This typically involves a two-step process: first, depleting the remaining ATP, and second, converting the generated ADP back to ATP, which is then used in a luciferase reaction to produce a luminescent signal.
  • Read the luminescence on a plate reader.
  • Data Analysis:
  • The luminescent signal is proportional to the amount of ADP formed and thus reflects the kinase activity.
  • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

FGFR Signaling Pathway

The Fibroblast Growth Factor (FGF)/FGFR signaling pathway plays a crucial role in various cellular processes, including proliferation, differentiation, and survival. Dysregulation of this pathway is implicated in numerous cancers. The diagram below illustrates the major downstream signaling cascades activated upon ligand binding to FGFRs.

FGFR_Signaling_Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR Binding & Dimerization FRS2 FRS2 FGFR->FRS2 Phosphorylation PLCG PLCγ FGFR->PLCG Phosphorylation STAT STAT FGFR->STAT Phosphorylation GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus (Gene Expression, Cell Proliferation, Survival) ERK->Nucleus AKT AKT PI3K->AKT AKT->Nucleus DAG DAG PLCG->DAG IP3 IP3 PLCG->IP3 PKC PKC DAG->PKC IP3->PKC PKC->Nucleus STAT->Nucleus Inhibitor FGFR Inhibitor-11 Inhibitor->FGFR

Caption: Overview of the FGFR signaling pathway and its downstream effectors.

References

A Comparative Analysis of FGFR1 Inhibitor-11 and SU5402 in Preclinical Models

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of FGFR1 inhibitor-11 and the established multi-kinase inhibitor, SU5402. This document synthesizes available preclinical data to highlight the potency, selectivity, and anti-tumor activity of these compounds, supported by experimental methodologies.

Introduction to FGFR1 Inhibition

Fibroblast Growth Factor Receptor 1 (FGFR1) is a receptor tyrosine kinase that plays a crucial role in cell proliferation, differentiation, and angiogenesis. Aberrant FGFR1 signaling is implicated in the pathogenesis of various cancers, making it a compelling target for therapeutic intervention. This guide focuses on a comparative analysis of two inhibitors targeting this pathway: the more recent and potentially selective "this compound" and the well-characterized, broader-spectrum inhibitor SU5402. It is important to note that "this compound" is a designation that may refer to several distinct chemical entities in the scientific literature, including compounds referred to as "C11" and "FGFR-IN-11". For clarity, this guide will present the data for these compounds as they are reported in the source literature.

Comparative Efficacy: In Vitro and In Vivo Data

The following tables summarize the available quantitative data on the inhibitory activity of this compound (represented by C11 and FGFR-IN-11) and SU5402. Direct head-to-head comparative studies are limited; therefore, data from separate preclinical investigations are presented.

Biochemical Inhibitory Activity
InhibitorTargetIC50 (nM)Other Notable Inhibitory Activity (IC50)Source
C11 FGFR1 19 FGFR4 (84 nM). No significant inhibition (>1 µM) of FGFR2, FGFR3, VEGFRs, PDGFRs, EGFRs, c-Kit, RET, c-Src, Abl, EphA2, EphB2, c-Met, RON, IGF1R.[1][2][1][2]
FGFR-IN-11 FGFR1 9.9 A pan-FGFR inhibitor with activity against FGFR2 (3.1 nM), FGFR3 (16 nM), and FGFR4 (1.8 nM).[3][3]
SU5402 FGFR1 30 A multi-targeted inhibitor with potent activity against VEGFR2 (20 nM) and PDGFRβ (510 nM).[4] It also shows off-target activity against other kinases like FLT3, TRKA, FLT4, and JAK3.[5][4][5]
Cellular Inhibitory Activity
InhibitorCell LineCancer TypeIC50Source
C11 T24Bladder Cancer2.81 µM[1]
MDA-MB-231Breast Cancer3.02 µM[1]
FGFR-IN-11 NCI-H1581Lung Cancer<2 nM[3]
SNU16Gastric Cancer<2 nM[3]
Huh-7Liver Cancer15.63 nM[3]
Hep3BLiver Cancer52.6 nM[3]
SU5402 HUVECN/A (Endothelial Cells)0.05 µM (VEGF-induced proliferation)[4]
Various NSCLC cell linesNon-Small Cell Lung CancerDose-dependent inhibition of proliferation[6]
In Vivo Antitumor Activity
InhibitorXenograft ModelCancer TypeDosingAntitumor EffectSource
FGFR-IN-11 Huh-7Liver Cancer60 mg/kg, p.o., daily for 21 days88.2% tumor growth inhibition[3]
NCI-H1581Lung Cancer60 mg/kg, p.o., daily for 21 days67% tumor growth inhibition[3]
SU5402 Multiple tumor cell linesVarious25 mg/kg, i.p.Inhibition of angiogenic process and tumor growth[7]

Signaling Pathways and Experimental Workflows

To provide a deeper understanding of the experimental context and the mechanism of action of these inhibitors, the following diagrams illustrate the FGFR1 signaling pathway and a typical experimental workflow for evaluating inhibitor efficacy.

FGFR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR1 Extracellular Domain Transmembrane Domain Kinase Domain FGF->FGFR1:f0 HSPG HSPG HSPG->FGFR1:f0 FRS2 FRS2 FGFR1:f2->FRS2 P PLCg PLCγ FGFR1:f2->PLCg P STAT STAT FGFR1:f2->STAT P GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription PLCg->Transcription STAT->Transcription

Caption: FGFR1 Signaling Pathway.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation kinase_assay Biochemical Kinase Assay (Determine IC50 against FGFR1) cell_culture Cancer Cell Line Culture (e.g., T24, MDA-MB-231, NCI-H1581) cell_treatment Treatment with Inhibitor (this compound or SU5402) cell_culture->cell_treatment viability_assay Cell Viability Assay (MTT) (Determine cellular IC50) cell_treatment->viability_assay western_blot Western Blot Analysis (Assess inhibition of downstream signaling) cell_treatment->western_blot xenograft Xenograft Tumor Model Establishment (Implantation of cancer cells in mice) viability_assay->xenograft Lead Compound Selection animal_treatment Animal Treatment (Oral gavage or IP injection of inhibitor) xenograft->animal_treatment tumor_measurement Tumor Volume Measurement animal_treatment->tumor_measurement data_analysis Data Analysis (Tumor growth inhibition) tumor_measurement->data_analysis

Caption: Experimental Workflow for Inhibitor Evaluation.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key assays mentioned in this guide.

Biochemical Kinase Assay (General Protocol)

This assay is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of FGFR1.

  • Reagents and Materials: Recombinant human FGFR1 kinase, biotinylated peptide substrate, ATP, kinase assay buffer, test compounds (this compound, SU5402), and a detection system (e.g., ADP-Glo™ Kinase Assay).

  • Procedure:

    • The inhibitor is serially diluted to various concentrations.

    • The recombinant FGFR1 kinase is incubated with the inhibitor in the kinase assay buffer.

    • The kinase reaction is initiated by the addition of the peptide substrate and ATP.

    • The reaction is allowed to proceed for a specified time at a controlled temperature.

    • The reaction is stopped, and the amount of product (phosphorylated substrate or ADP) is quantified using a suitable detection method.

    • The IC50 value, the concentration of the inhibitor that causes 50% inhibition of kinase activity, is calculated from the dose-response curve.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the this compound or SU5402 for a specified duration (e.g., 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: Cell viability is expressed as a percentage of the untreated control, and the IC50 value is determined.

In Vivo Xenograft Model

Xenograft models are used to evaluate the antitumor efficacy of a compound in a living organism.

  • Cell Implantation: Human cancer cells are subcutaneously injected into immunocompromised mice.

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Treatment Administration: Mice are randomized into treatment and control groups. The inhibitor (e.g., FGFR-IN-11) is administered via a clinically relevant route, such as oral gavage (p.o.) or intraperitoneal (i.p.) injection, at a specified dose and schedule.

  • Tumor Monitoring: Tumor volume is measured regularly using calipers.

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or at a specified time point.

  • Efficacy Evaluation: The antitumor effect is evaluated by comparing the tumor growth in the treated groups to the control group, often expressed as tumor growth inhibition (TGI).

Conclusion

This comparative guide provides a summary of the available preclinical data for this compound and SU5402. Based on the presented data, the compounds designated as "this compound" (specifically C11 and FGFR-IN-11) demonstrate high potency against FGFR1. C11 appears to be a selective FGFR1/4 inhibitor, while FGFR-IN-11 is a pan-FGFR inhibitor. In contrast, SU5402 is a multi-targeted inhibitor with significant activity against VEGFR2 in addition to FGFR1.

The choice between a selective and a multi-targeted inhibitor depends on the specific therapeutic strategy. A selective inhibitor like C11 may offer a more targeted approach with potentially fewer off-target side effects. A pan-FGFR inhibitor such as FGFR-IN-11 could be beneficial in tumors driven by multiple FGFR aberrations. A multi-kinase inhibitor like SU5402 might be advantageous in contexts where targeting multiple signaling pathways, including angiogenesis, is desirable.

The provided experimental data and protocols offer a foundation for researchers to further investigate and compare these and other FGFR1 inhibitors in their specific models of interest. Further head-to-head studies are warranted to definitively establish the comparative efficacy and safety profiles of these compounds.

References

Safety Operating Guide

Safe Disposal of FGFR1 Inhibitor-11: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Researchers and scientists handling FGFR1 inhibitor-11 must adhere to stringent disposal procedures to ensure personnel safety and environmental protection. This guide provides essential, step-by-step instructions for the proper disposal of this potent research compound.

Hazard Identification and Precautionary Measures

This compound is a bioactive small molecule intended for laboratory research. While a specific Safety Data Sheet (SDS) for "this compound" is not publicly available, guidance can be taken from analogous compounds, such as "FGFR1 inhibitor-2". The primary hazards associated with this class of compounds include:

  • Acute Oral Toxicity : Harmful if swallowed[1].

  • Environmental Hazard : Very toxic to aquatic life with long-lasting effects[1].

Due to these hazards, it is imperative to handle this compound with care and to prevent its release into the environment. All personnel must wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat, when handling this compound.

Waste Segregation and Storage

Proper segregation of chemical waste is the first critical step in the disposal process. Adherence to these guidelines prevents dangerous chemical reactions and ensures compliant disposal.

  • Designated Waste Container : Dispose of all solid and liquid waste containing this compound in a dedicated, clearly labeled hazardous waste container[2][3].

  • Avoid Mixing : Do not mix this compound waste with other waste streams such as solvents, acids, or bases unless specifically instructed to do so by your institution's environmental health and safety (EHS) office[2]. At a minimum, the following wastes should be stored separately: Acids, Bases, Halogenated Solvents, Non-halogenated Solvents, Metals, and Extremely Toxic compounds[2].

  • Container Compatibility : Ensure the waste container is made of a material compatible with the chemical. For solid powder, a securely sealed plastic or glass container is appropriate. For solutions, the container material must be compatible with the solvent used[2].

  • Labeling : All waste containers must be accurately labeled with their contents, including the name "this compound" and the approximate concentration[2]. The label should also include the date when the waste was first added to the container.

Table 1: Key Handling and Storage Information

ParameterGuidelineSource
Handling Precautions Avoid inhalation, and contact with eyes and skin. Use in a well-ventilated area.[1]
Storage of Pure Compound Keep container tightly sealed in a cool, well-ventilated area. Store at -20°C (powder) or -80°C (in solvent).[1]
Incompatible Materials Strong acids/alkalis, strong oxidizing/reducing agents.[1]
Waste Container Use a compatible, tightly sealed, and clearly labeled container.[2]

Disposal Procedure

The recommended disposal method for this compound is through an approved hazardous waste disposal program.

  • Collection : Collect all waste containing this compound, including contaminated labware (e.g., pipette tips, tubes), in the designated hazardous waste container.

  • Labeling : Ensure the waste container is properly labeled with all required information.

  • Storage : Store the sealed waste container in a designated, secure area away from general lab traffic until it is collected.

  • Disposal : Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed chemical waste disposal contractor[1][4][5]. Do not dispose of this compound down the drain or in the regular trash [6].

Empty containers that held this compound must also be disposed of as hazardous waste unless they have been triple-rinsed with a suitable solvent. The rinsate from this cleaning process must be collected and disposed of as hazardous chemical waste[3].

Experimental Protocols Involving Disposal Considerations

When working with this compound in experimental settings, it is crucial to plan for waste generation and disposal from the outset.

Example Protocol: Cell-Based Assay Quenching and Disposal

  • Assay Termination : At the end of the experiment, aspirate the media containing this compound from the cell culture plates or wells.

  • Waste Collection : Dispense the aspirated media into a dedicated liquid hazardous waste container.

  • Cell Lysing and Wash Steps : Collect all subsequent wash buffers and lysates that may contain residual inhibitor in the same hazardous waste container.

  • Contaminated Labware : Dispose of the cell culture plates, pipette tips, and any other contaminated materials in the solid hazardous waste container for this compound.

  • Decontamination : Decontaminate any reusable equipment that came into contact with the inhibitor according to your laboratory's standard procedures for hazardous chemicals.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of waste containing this compound.

cluster_0 Start: Waste Generation cluster_1 Waste Characterization cluster_2 Segregation & Collection cluster_3 Final Disposal start Waste Containing This compound is_solid Solid or Liquid? start->is_solid solid_waste Collect in Labeled Solid Hazardous Waste Container is_solid->solid_waste Solid liquid_waste Collect in Labeled Liquid Hazardous Waste Container is_solid->liquid_waste Liquid storage Store in Designated Secure Area solid_waste->storage liquid_waste->storage disposal Arrange for Pickup by Approved Waste Disposal Service storage->disposal end Disposal Complete disposal->end

Caption: Workflow for the proper disposal of this compound waste.

By following these procedures, researchers can minimize risks to themselves and the environment, ensuring the safe and compliant disposal of this compound. Always consult your institution's specific chemical hygiene plan and EHS guidelines for additional requirements.

References

Personal protective equipment for handling FGFR1 inhibitor-11

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for FGFR1 Inhibitor-11

This guide provides crucial safety and logistical information for the handling and disposal of this compound, a potent, orally active, and covalent inhibitor of Fibroblast Growth Factor Receptors (FGFRs). The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE)

Given that this compound is a potent kinase inhibitor, it should be handled as a hazardous compound. Adherence to strict personal protective equipment (PPE) protocols is mandatory to prevent exposure.

Core PPE Requirements:

  • Gloves: Two pairs of chemotherapy-tested nitrile gloves should be worn at all times when handling the compound. Change gloves immediately if contaminated, punctured, or torn.

  • Gown: A disposable, back-closing gown made of a material demonstrated to be resistant to chemotherapy drugs is required.[1] Gowns should have long sleeves and tight-fitting cuffs.

  • Eye and Face Protection: A full-face shield or safety goggles in combination with a face mask should be worn to protect against splashes and aerosols.[2] Standard eyeglasses are not sufficient.

  • Respiratory Protection: When handling the powdered form of the compound or when there is a risk of aerosol generation, a NIOSH-certified N95 or higher respirator is strongly recommended.[2]

Table 1: PPE Recommendations for Specific Tasks

TaskRequired PPE
Weighing and Reconstituting PowderDouble Gloves, Gown, Face Shield, N95 Respirator (in a certified chemical fume hood or biological safety cabinet)
In Vitro Experiments (Cell Culture)Double Gloves, Gown, Face Shield/Goggles
In Vivo Experiments (Animal Dosing)Double Gloves, Gown, Face Shield/Goggles
Waste DisposalDouble Gloves, Gown
Operational Plan: Handling and Storage

Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leakage.

  • This compound powder should be stored at -20°C for long-term stability (up to 3 years).[3]

  • In solvent, it should be stored at -80°C for up to one year.[3]

  • Store in a clearly labeled, designated area for potent compounds, separate from other non-hazardous chemicals.

Preparation of Solutions:

  • All manipulations involving the solid compound, such as weighing and initial solubilization, must be performed in a certified chemical fume hood or a Class II biological safety cabinet to minimize inhalation exposure.

  • Use a dedicated set of equipment (spatulas, weigh boats, etc.) for handling this compound.

  • For in vivo experiments, a common formulation involves dissolving the compound in a vehicle such as propylene glycol and Tween 80.[4]

Disposal Plan

All materials contaminated with this compound must be treated as hazardous waste.

  • Solid Waste: Contaminated gloves, gowns, weigh paper, pipette tips, and other disposable items should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: All liquid waste, including unused solutions and cell culture media containing the inhibitor, should be collected in a sealed, leak-proof, and clearly labeled hazardous waste container. Do not pour down the drain.

  • Sharps: Needles and syringes used for animal dosing or other procedures must be disposed of in a designated sharps container for hazardous materials.

  • Disposal Method: All hazardous waste must be disposed of through a licensed hazardous waste management company, following all local, state, and federal regulations.

Quantitative Data

The following tables summarize the known quantitative data for this compound and related compounds for comparative purposes.

Table 2: In Vitro Inhibitory Activity of this compound [5]

TargetIC₅₀ (nM)
FGFR19.9
FGFR23.1
FGFR316
FGFR41.8

Table 3: In Vitro Cell Growth Inhibition (IC₅₀) of this compound [5]

Cell LineCancer TypeIC₅₀ (nM)
NCI-H1581Lung Cancer< 2
SNU16Gastric Cancer< 2
Huh-7Hepatocellular Carcinoma15.63
Hep3BHepatocellular Carcinoma52.6

Experimental Protocols

The following are representative protocols for experiments involving FGFR inhibitors. These should be adapted as necessary for specific experimental designs.

In Vitro FGFR1 Kinase Assay (Representative)

This protocol is based on a generic Z′-LYTE™ enzymatic kinase assay format.[6]

  • Prepare Reagents:

    • Assay Buffer: Prepare a suitable kinase reaction buffer.

    • ATP Solution: Prepare a stock solution of ATP. The final concentration in the assay is typically near the Kₘ for the enzyme (e.g., 40 µM).[6]

    • Peptide Substrate: Use a suitable peptide substrate for FGFR1.

    • Enzyme: Use recombinant FGFR1 kinase domain (e.g., 8 ng per reaction).[6]

    • This compound: Prepare a serial dilution of the inhibitor in DMSO.

  • Assay Procedure:

    • Add assay buffer, peptide substrate, and this compound to the wells of a microplate.

    • Initiate the reaction by adding the FGFR1 enzyme.

    • Incubate for a defined period (e.g., 1 hour) at room temperature.[6]

    • Stop the reaction and measure the kinase activity according to the assay kit manufacturer's instructions (e.g., by measuring fluorescence).

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

In Vivo Xenograft Tumor Model (Representative)

This protocol is based on studies with FGFR inhibitors in mouse models.[5]

  • Cell Implantation:

    • Subcutaneously inject a suspension of cancer cells (e.g., Huh-7 or NCI-H1581) into the flank of female nude mice.[5]

    • Monitor tumor growth regularly.

  • Treatment:

    • Once tumors reach a predetermined size, randomize the mice into vehicle control and treatment groups.

    • Administer this compound orally (p.o.) once daily (QD) at a specified dose (e.g., 60 mg/kg) for a defined period (e.g., 21 days).[5]

    • The vehicle control group receives the same formulation without the active compound.

  • Monitoring and Endpoint:

    • Measure tumor volume and mouse body weight regularly throughout the study.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry).

  • Data Analysis:

    • Calculate the tumor growth inhibition (TGI) percentage.

    • Assess any significant changes in body weight as an indicator of toxicity.[5]

Signaling Pathway and Experimental Workflow Diagrams

Below are diagrams illustrating the FGFR1 signaling pathway and a typical experimental workflow for evaluating an FGFR1 inhibitor.

FGFR1_Signaling_Pathway FGF FGF Ligand FGFR1 FGFR1 Receptor FGF->FGFR1 Binds & Activates FRS2 FRS2 FGFR1->FRS2 Phosphorylates PI3K PI3K FGFR1->PI3K PLCG PLCγ FGFR1->PLCG GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK CellResponse Cell Proliferation, Survival, Migration ERK->CellResponse AKT AKT PI3K->AKT AKT->CellResponse DAG DAG PLCG->DAG IP3 IP3 PLCG->IP3 PKC PKC DAG->PKC PKC->CellResponse Inhibitor This compound Inhibitor->FGFR1

Caption: Simplified FGFR1 signaling cascade and point of inhibition.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation KinaseAssay Biochemical Kinase Assay (IC₅₀) CellAssay Cell Proliferation Assay (IC₅₀) KinaseAssay->CellAssay WesternBlot Target Engagement (Western Blot) CellAssay->WesternBlot Xenograft Xenograft Tumor Model WesternBlot->Xenograft TGI Tumor Growth Inhibition (TGI) Xenograft->TGI Toxicity Toxicity Assessment (Body Weight) Xenograft->Toxicity Start Compound (this compound) Start->KinaseAssay

Caption: General workflow for preclinical evaluation of an FGFR1 inhibitor.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.